Arvanil
Description
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMCRFQGHWOPM-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128007-31-8 | |
| Record name | Arvanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128007-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arvanil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dual Pharmacology of Arvanil: A Technical Guide to its Mechanism of Action at CB1 and TRPV1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arvanil, a synthetic analog of the endocannabinoid anandamide and the vanilloid capsaicin, presents a unique pharmacological profile as a "hybrid" ligand that actively engages both the cannabinoid type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors. This dual activity positions this compound as a compound of significant interest for therapeutic development, particularly in the realms of pain, inflammation, and neurological disorders. This technical guide provides an in-depth exploration of this compound's mechanism of action at CB1 and TRPV1 receptors, consolidating quantitative data, detailing key experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates.
Quantitative Pharmacological Profile of this compound
This compound exhibits a complex interaction with both CB1 and TRPV1 receptors, acting as an agonist at both targets. Its affinity and potency can vary depending on the experimental system and assay conditions. The following tables summarize the key quantitative data reported in the literature.
Table 1: Binding Affinity and Potency of this compound at CB1 Receptors
| Parameter | Value | Species/Cell Line | Reference |
| Kᵢ | 0.25 - 2.6 µM | Not Specified | [1] |
| Kᵢ | 0.5 µM | Not Specified |
Table 2: Agonist Activity and Potency of this compound at TRPV1 Receptors
| Parameter | Value | Species/Cell Line | Reference |
| Kᵢ (for displacement of [³H]-resiniferatoxin) | 0.3 µM | Not Specified | |
| Kᵢ (for displacement of [³H]-resiniferatoxin) | 6.77 (pKᵢ) | Rat VR1 transfected CHO cells | [2][3] |
| EC₅₀ (for ⁴⁵Ca²⁺ uptake) | 9.29 (pEC₅₀) | Rat VR1 transfected CHO cells |
Table 3: Inhibition of Anandamide Membrane Transporter (AMT) by this compound
| Parameter | Value | Reference |
| IC₅₀ | 3.6 µM |
Core Signaling Pathways of this compound
This compound's dual agonism initiates distinct signaling cascades through CB1 and TRPV1 receptors, which can lead to both synergistic and opposing cellular effects.
CB1 Receptor-Mediated Signaling
As a G-protein coupled receptor (GPCR), CB1 activation by this compound primarily involves the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels. This pathway is fundamental to the cannabimimetic effects observed with this compound.
TRPV1 Receptor-Mediated Signaling
TRPV1 is a non-selective cation channel. This compound's agonism at TRPV1 leads to the opening of this channel, resulting in a significant influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). This influx depolarizes the cell membrane and elevates intracellular calcium concentrations, triggering a wide array of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of neurotransmitter release.
References
- 1. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - ProQuest [proquest.com]
Arvanil Signaling in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arvanil (N-arachidonoylvanillamine) is a synthetic hybrid molecule that combines the structural features of the endocannabinoid anandamide and the vanilloid capsaicin. This unique structure allows it to interact with multiple targets within the central and peripheral nervous systems, leading to a complex pharmacological profile. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound in neuronal cells. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Core Signaling Pathways of this compound in Neuronal Cells
This compound's effects in neuronal cells are primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Cannabinoid Receptor 1 (CB1). Additionally, this compound has been shown to modulate the activity of L-type calcium channels, inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH), and block the anandamide membrane transporter (AMT). These interactions can occur in a synergistic or independent manner, leading to a range of cellular responses from neuroprotection to apoptosis.[1][2]
TRPV1 Receptor Activation
This compound is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3] Activation of TRPV1 by this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization.[4] This initial activation can lead to the sensation of pain, but prolonged exposure results in receptor desensitization, which is thought to contribute to this compound's analgesic effects.[1] The influx of calcium through TRPV1 channels can also trigger downstream signaling cascades, including the activation of calmodulin and calcineurin.
CB1 Receptor Modulation
This compound also acts as an agonist at the CB1 receptor, a G-protein coupled receptor highly expressed in the central nervous system. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, including the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels. These effects generally result in a decrease in neurotransmitter release. The neuroprotective effects of this compound are, in part, attributed to its synergistic activation of both CB1 and TRPV1 receptors.
References
- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of Arvanil and its analogs
An In-depth Technical Guide to the Structure-Activity Relationship of Arvanil and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, or N-arachidonoylvanillamine, is a synthetic hybrid molecule that ingeniously combines the structural features of two distinct endogenous compounds: anandamide, an endocannabinoid, and capsaicin, the pungent component of chili peppers. This unique "chimeric" structure confers a complex pharmacological profile, making this compound a subject of significant interest in drug development. It is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. Additionally, it interacts with the endocannabinoid system, notably as a weak agonist of the Cannabinoid 1 (CB1) receptor, an inhibitor of the anandamide membrane transporter (AMT), and an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for anandamide degradation.
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing how specific chemical modifications influence their biological activity. It includes quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Core Structure and Pharmacophore
The this compound molecule can be dissected into three key regions, each crucial for its interaction with biological targets:
-
The Vanillyl Headgroup: Inherited from capsaicin, this 4-hydroxy-3-methoxybenzyl moiety is critical for activity at the TRPV1 receptor.
-
The Amide Linker: This central amide bond connects the headgroup and the lipid tail. Its integrity and substitution are vital for the molecule's stability and receptor affinity.
-
The Arachidonoyl Tail: This long, polyunsaturated fatty acid chain, derived from anandamide, is essential for interactions with the CB1 receptor and enzymes of the endocannabinoid system like FAAH.
Structure-Activity Relationship (SAR) of this compound Analogs
Systematic modification of this compound's core structure has yielded critical insights into the chemical features governing its potency and selectivity for its various targets.
Modifications of the Vanillyl Headgroup
The aromatic headgroup is a primary determinant of TRPV1 receptor activity.
-
4-Hydroxy Group: Removal of the 4-hydroxy group leads to a decrease in activity at the TRPV1 receptor and the anandamide membrane transporter (AMT).
-
3-Methoxy Group: Replacing the 3-methoxy group with a chlorine atom also diminishes activity at TRPV1 and AMT. However, this modification, along with the removal of the 4-hydroxy group, has been shown to increase the ability of the analogs to inhibit FAAH.
Modifications of the Amide Linker
The central linker region is sensitive to structural changes.
-
N-Methylation: Methylation of the amide nitrogen results in a general decrease in activity at TRPV1, AMT, and FAAH.
-
Amide Replacement: Replacing the amide moiety with a urea or thiourea group allows the analogs to retain activity at TRPV1 and AMT. Notably, the urea analog emerges as a potent FAAH inhibitor, with a reported IC50 of 2.0 μM. These analogs, however, exhibit very little affinity for the CB1 receptor.
General Observations
Many of the synthesized analogs did not directly stimulate the CB1 receptor in functional assays. Despite this, several compounds that were potent TRPV1 agonists (EC50 < 10 nM) induced cannabimimetic effects in the mouse "tetrad" tests, suggesting that TRPV1 activation or other, uncharacterized receptors may contribute to these in-vivo responses. One of the most potent compounds in vivo, O-2093, did not activate either VR1 or CB1 receptors, highlighting the complexity of the pharmacology of these hybrids.
Caption: Logical relationships in this compound's structure-activity profile.
Quantitative Data Summary
The following tables summarize the biological activities of this compound and selected analogs at their primary targets.
Table 1: Activity at Vanilloid (TRPV1) and Cannabinoid (CB1) Receptors
| Compound | TRPV1 Affinity (pKi) | TRPV1 Potency (pEC50, ⁴⁵Ca²⁺ uptake) | CB1 Receptor Affinity (Ki, μM) |
| This compound | 6.77 | 9.29 | 0.25–2.6 |
| Anandamide | 5.78 | 5.80 | - |
| Capsaicin | - | 7.37 | - |
| Olvanil | - | - | 1.6 |
| AM404 | 6.18 | 6.32 | - |
pKi and pEC50 are negative logarithms of the Ki and EC50 values, respectively. A higher value indicates greater affinity/potency.
Table 2: Activity on Endocannabinoid System Enzymes and Transporters
| Compound | FAAH Inhibition (IC50, μM) | Anandamide Membrane Transporter (AMT) Inhibition (IC50, μM) |
| This compound | - | 3.6 |
| Olvanil | - | 9.0 |
| Urea Analog of this compound | 2.0 | - |
Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through multiple, sometimes independent, signaling pathways.
Neuroprotective Signaling
In models of in vivo excitotoxicity, this compound provides neuroprotection through a synergistic action on both CB1 and TRPV1 receptors. Activation of CB1 receptors and the desensitization of TRPV1 channels following initial activation are thought to contribute to a reduction in calcium influx and glutamate release, mitigating neuronal damage.
Caption: this compound's dual-receptor pathway for neuroprotection.
Apoptosis Induction in Cancer Cells
This compound can induce apoptosis in certain cancer cell lines, such as Jurkat T-cells, through a pathway that is independent of both TRPV1 and CB1 receptors. This mechanism involves the Fas-associated death domain (FADD) adapter protein and the subsequent activation of caspase-8 and the downstream executioner caspases, which is characteristic of type II extrinsic apoptosis.
Caption: Caspase-8 mediated apoptosis pathway induced by this compound.
Anti-Invasive Activity in Cancer
In human small cell lung cancer (SCLC) cells, this compound and its analog Olvanil exhibit anti-invasive properties that are superior to capsaicin. This activity is notably independent of TRPV1 and CB1 receptors and is instead mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of this compound and its analogs.
CB1 Receptor Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activation of G-protein coupled receptors like CB1.
-
Membrane Preparation: Whole brain membranes are prepared from rodents. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.7) and centrifuged at high speed (e.g., 42,000g). The resulting pellet is washed, re-suspended, and stored at -80°C.
-
Assay Procedure: Membranes (10 µg protein) are incubated in an assay buffer containing 0.1% BSA, 10 µM GDP, the test compound, and 0.1 nM [³⁵S]GTPγS. The reaction is carried out at 30°C for 60 minutes.
-
Data Collection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer, and the bound radioactivity is quantified using liquid scintillation spectrometry.
-
Data Analysis: Net agonist-stimulated binding is calculated by subtracting basal binding (without agonist) from the total binding. EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression software.
TRPV1 Receptor Agonist Assay (⁴⁵Ca²⁺ Uptake)
This assay directly measures the function of TRPV1 as a non-selective cation channel.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected with the gene for the rat TRPV1 (rVR1) receptor.
-
Assay Procedure: Cells are incubated with various concentrations of the test compound (e.g., this compound, capsaicin) in the presence of radioactive ⁴⁵Ca²⁺.
-
Data Collection: After a defined incubation period, the cells are washed to remove extracellular ⁴⁵Ca²⁺, and the intracellular radioactivity is measured.
-
Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the compound concentration. The data is fitted to a dose-response curve to calculate the pEC50 value, which indicates the potency of the compound as a TRPV1 agonist.
Caption: Standard workflow for determining TRPV1 agonist potency.
FAAH Inhibition Assay
This assay determines a compound's ability to inhibit the primary catabolic enzyme for anandamide.
-
Enzyme Source: Homogenates from cells or tissues known to express FAAH are used as the enzyme source.
-
Substrate: A labeled anandamide substrate (e.g., [³H]anandamide) is used.
-
Assay Procedure: The enzyme preparation is pre-incubated with the test inhibitor (this compound analog) for a specific period. The reaction is then initiated by adding the labeled substrate.
-
Product Separation: After incubation, the reaction is stopped, and the lipid and aqueous phases are separated. The hydrolysis product (e.g., [³H]ethanolamine) partitions into the aqueous phase, while the unreacted substrate remains in the lipid phase.
-
Data Analysis: The radioactivity in the aqueous phase is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by comparing the activity in the presence of the inhibitor to the control activity.
Conclusion
The structure-activity relationship of this compound is complex, reflecting its hybrid nature and its ability to interact with multiple, distinct biological targets. Modifications to the vanillyl headgroup primarily influence TRPV1 activity and FAAH inhibition, while changes to the amide linker can drastically alter the pharmacological profile, for instance by creating potent and selective FAAH inhibitors. The arachidonoyl tail remains a crucial element for endocannabinoid system interactions. The diverse signaling pathways activated by this compound, including those independent of its canonical TRPV1 and CB1
Arvanil In Vivo Pharmacokinetics and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arvanil, a hybrid molecule combining the structural features of the endocannabinoid anandamide and the vanilloid capsaicin, has garnered significant interest for its potent activation of both cannabinoid CB1 and vanilloid TRPV1 receptors.[1][2][3] This dual action suggests its potential as a therapeutic agent. Despite numerous investigations into its pharmacological effects, a comprehensive in vivo pharmacokinetic and metabolic profile of this compound remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge on the in vivo fate of this compound and provides a framework of experimental protocols necessary for its full pharmacokinetic characterization.
In Vivo Pharmacokinetic Profile of this compound
Direct quantitative pharmacokinetic data for this compound, such as plasma concentration-time profiles, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are not extensively reported in peer-reviewed publications. However, some qualitative insights can be gleaned from existing studies.
It has been noted that this compound is metabolically more stable than anandamide (AEA), which is rapidly hydrolyzed in vivo.[1][4] This enhanced stability is a key feature designed into the molecule to prolong its pharmacological effects.
Table 1: Summary of Qualitative In Vivo Pharmacokinetic Information for this compound
| Parameter | Observation | Citation |
| Metabolic Stability | More stable than anandamide (AEA). | |
| Onset of Action | Intravenously administered this compound is potent in producing physiological effects in mice. | |
| Duration of Action | Dose-dependently effective at 7 days post-administration in a rat model of neurodegeneration. |
Metabolism of this compound
The precise metabolic pathways of this compound in vivo have not been fully elucidated. However, based on its chemical structure—an N-arachidonoyl group linked to a vanillylamine moiety—potential metabolic transformations can be predicted. This compound is an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, which contributes to its metabolic stability.
Potential metabolic reactions could include:
-
Hydrolysis: Cleavage of the amide bond, though this compound is designed to be resistant to this compared to anandamide.
-
Oxidation: Cytochrome P450 (CYP450) enzymes could potentially hydroxylate the arachidonoyl chain or the vanillyl group.
-
Conjugation: Phase II metabolic enzymes could conjugate metabolites with glucuronic acid or sulfate.
Further research is required to identify the major metabolites of this compound and the primary enzymes involved in its biotransformation.
Experimental Protocols for Pharmacokinetic and Metabolism Studies
To thoroughly characterize the in vivo pharmacokinetics and metabolism of this compound, a series of well-established experimental protocols should be employed.
Animal Model and Dosing
-
Species: Male Wistar or Sprague-Dawley rats (200-300g) are commonly used for pharmacokinetic studies.
-
Dosing: this compound can be administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection. Doses used in previous in vivo studies in rats have ranged from 0.1 to 1 mg/kg. The vehicle for administration should be carefully selected to ensure solubility and biocompatibility (e.g., a mixture of ethanol, Tween 80, and saline).
Sample Collection
-
Blood Sampling: Serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) should be collected from a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Distribution (Optional): At the end of the study, various tissues (e.g., brain, liver, kidney, adipose tissue) can be collected to assess tissue distribution.
Bioanalytical Method for Quantification of this compound
A sensitive and specific analytical method is crucial for accurately measuring this compound concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract this compound from plasma samples.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is suitable for separating this compound from endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification.
In Vitro Metabolism Studies
-
Microsomal Stability Assay: Incubating this compound with liver microsomes from different species (e.g., rat, human) in the presence of NADPH can provide an initial assessment of its metabolic stability and help identify the primary metabolites.
-
CYP450 Reaction Phenotyping: Using a panel of recombinant human CYP450 enzymes or specific chemical inhibitors can identify the specific CYP isoforms responsible for this compound metabolism.
Visualizations
Experimental Workflows
References
- 1. Neuroprotection by the Endogenous Cannabinoid Anandamide and this compound against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by the endogenous cannabinoid anandamide and this compound against in vivo excitotoxicity in the rat: role of vanilloid receptors and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Targeting Endovanilloid: A Technical Whitepaper on N-arachidonoyl-vanillylamine (Arvanil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoyl-vanillylamine (Arvanil) is a synthetic hybrid molecule, ingeniously designed by combining the structural features of the endogenous cannabinoid anandamide and the vanilloid capsaicin. This unique chimera exhibits a multifaceted pharmacological profile, acting as a potent agonist at both the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) channel. Beyond its direct receptor agonism, this compound also modulates the endocannabinoid system by inhibiting the reuptake of anandamide. Its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties, have positioned it as a significant tool for pharmacological research and a potential lead compound for drug development. This whitepaper provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of this compound, complete with detailed experimental protocols and a summary of its quantitative pharmacological data.
Discovery and Rationale
The conception of this compound stemmed from the desire to create a stable, systemically active compound that could harness the therapeutic potentials of both the endocannabinoid and vanilloid systems. By merging the arachidonoyl backbone of anandamide with the vanillyl head group of capsaicin, researchers aimed to develop a molecule with enhanced analgesic properties and a favorable metabolic profile. This compound was first described as a potent agonist for the TRPV1 receptor, even more so than capsaicin, and was subsequently found to be an agonist at CB1 receptors.[1]
Chemical Synthesis
The synthesis of N-arachidonoyl-vanillylamine is typically achieved through the acylation of vanillylamine with arachidonic acid. A general and efficient method involves the use of a coupling agent to facilitate the amide bond formation.
Experimental Protocol: Synthesis of N-arachidonoyl-vanillylamine
Materials:
-
Arachidonic acid
-
Vanillylamine hydrochloride
-
Triethylamine (TEA)
-
Propylphosphonic anhydride (T3P®) or other suitable coupling agent
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid in anhydrous dichloromethane.
-
Amine Preparation: In a separate flask, suspend vanillylamine hydrochloride in anhydrous dichloromethane and add triethylamine (approximately 2-3 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-30 minutes.
-
Coupling Reaction: Cool the solution of arachidonic acid to 0°C using an ice bath. To this solution, add the vanillylamine/triethylamine mixture.
-
Addition of Coupling Agent: Slowly add the coupling agent (e.g., T3P®, approximately 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure N-arachidonoyl-vanillylamine.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Quantitative Pharmacological Data
This compound's pharmacological activity has been quantified in a variety of in vitro and in vivo assays. The following table summarizes key quantitative data for its interaction with its primary targets.
| Target/Assay | Parameter | Value | Species/System |
| Cannabinoid Receptor 1 (CB1) | Ki | 0.25 - 0.52 µM | Rat brain membranes |
| TRPV1 Receptor | Ki | 0.28 µM | |
| EC50 | <10 nM | Calcium influx in TRPV1-expressing cells | |
| Anandamide Transporter | IC50 | 3.6 µM | Inhibition of anandamide uptake |
| FAAH (Fatty Acid Amide Hydrolase) | - | Resistant to hydrolysis | |
| In Vivo Analgesia (Mouse) | ED50 | ~0.04 mg/kg (i.v.) | Mouse "tetrad" of cannabimimetic effects |
| L-type Ca2+ channel inhibition | IC50 | 2 µM | NG108-15 cells |
Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways. The primary pathways involve the activation of CB1 and TRPV1 receptors. Additionally, a CB1/TRPV1-independent apoptotic pathway has been identified.
CB1 Receptor Signaling
As a CB1 receptor agonist, this compound activates the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
TRPV1 Receptor Signaling
This compound is a potent agonist of the TRPV1 receptor, a non-selective cation channel. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the cell membrane. In sensory neurons, this leads to the sensation of pain and heat, followed by a period of desensitization, which contributes to its analgesic effects.
FADD/Caspase-8-Dependent Apoptosis
Interestingly, this compound can induce apoptosis in certain cancer cell lines through a mechanism that is independent of both CB1 and TRPV1 receptors. This pathway involves the recruitment of the Fas-associated death domain (FADD) adapter protein and the subsequent activation of caspase-8, a key initiator of the apoptotic cascade.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
CB1 Receptor Binding Assay (Radioligand Competition)
This protocol describes a competition binding assay to determine the affinity of this compound for the CB1 receptor using a radiolabeled ligand.
Workflow:
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from a source rich in CB1 receptors (e.g., rat brain or cells recombinantly expressing the CB1 receptor).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), membrane preparation, and assay buffer.
-
Non-specific Binding: Radioligand, membrane preparation, a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2), and assay buffer.
-
Competition: Radioligand, membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
TRPV1 Functional Assay (Calcium Influx)
This protocol measures the ability of this compound to activate TRPV1 channels by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Workflow:
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the TRPV1 receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with the buffer to remove any extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Baseline Reading: Measure the baseline fluorescence for a short period before adding the compound.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Measurement: Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.
-
Data Analysis: Calculate the change in intracellular calcium concentration from the fluorescence signal. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
In Vivo Analgesia Assay (Hot Plate Test)
The hot plate test is a classic method to assess the central analgesic activity of a compound in rodents.
Workflow:
References
Arvanil at Cannabinoid Receptors: A Technical Guide to Binding Affinity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a structural hybrid of the endogenous cannabinoid anandamide and the vanilloid receptor agonist, capsaicin. This unique structure confers a complex pharmacological profile, with activity at multiple cellular targets, including the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the binding affinity and functional efficacy of this compound at these cannabinoid receptors, based on currently available scientific literature. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular interactions and functional consequences of this compound's engagement with the endocannabinoid system.
Data Presentation: Binding Affinity of this compound
Quantitative data on the binding affinity of this compound for cannabinoid receptors is primarily available for the CB1 receptor. Studies consistently report its affinity in the micromolar range. In contrast, specific binding affinity values for the CB2 receptor are not widely reported, with most sources indicating a low to negligible affinity.
| Ligand | Receptor | Parameter | Value (µM) | Assay Type | Reference Cell/Tissue |
| This compound | CB1 | K_i_ | 0.25 - 2.6 | Radioligand Displacement Assay | Not Specified |
Note: The range in K_i_ values may be attributed to variations in experimental conditions and assay methodologies across different studies.
Efficacy of this compound at Cannabinoid Receptors
While this compound is often described as a weak agonist at the CB1 receptor, specific quantitative data for its efficacy, such as EC_50_ (half-maximal effective concentration) and E_max_ (maximum effect), are not consistently reported in the literature. For the CB2 receptor, given its low binding affinity, there is a corresponding lack of functional efficacy data. The absence of robust quantitative efficacy data is a significant gap in the pharmacological characterization of this compound at cannabinoid receptors.
Experimental Protocols
The following sections detail representative experimental protocols for assessing the binding affinity and functional efficacy of compounds like this compound at cannabinoid receptors. These are generalized methods and would require optimization for specific experimental conditions.
Radioligand Displacement Assay for Binding Affinity (K_i_)
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or HEK-CB1 cells) or brain tissue homogenates.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically at its K_d_ value), and varying concentrations of this compound or vehicle.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Efficacy (EC_50_ and E_max_)
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Materials:
-
Membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 cells).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and the cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to generate a dose-response curve. The EC_50_ (concentration for 50% of maximal stimulation) and E_max_ (maximal stimulation) are determined from this curve.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation via G_i/o_ proteins.
Materials:
-
Whole cells expressing the cannabinoid receptor of interest (e.g., HEK-CB1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of this compound and incubate for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured. An IC_50_ value is determined from the dose-response curve.
Signaling Pathways
Upon activation by an agonist, CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. This compound, as a weak agonist at the CB1 receptor, is expected to trigger these pathways, albeit with lower efficacy compared to full agonists.
CB1 Receptor Signaling
The CB1 receptor is predominantly coupled to the G_i/o_ family of G proteins. Activation of the CB1 receptor by an agonist like this compound leads to the dissociation of the G protein heterotrimer into Gα_i/o_ and Gβγ subunits, which then modulate various downstream effectors.
Key Downstream Effects of CB1 Receptor Activation:
-
Inhibition of Adenylyl Cyclase: The activated Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also lead to the activation of the MAPK cascade, including ERK1/2, which plays a role in regulating gene expression and cell proliferation.[1]
CB2 Receptor Signaling
Similar to the CB1 receptor, the CB2 receptor is primarily coupled to G_i/o_ proteins. Its activation initiates a comparable set of signaling events, although the expression of CB2 receptors is more restricted, being found predominantly in immune cells.
Key Downstream Effects of CB2 Receptor Activation:
-
Inhibition of Adenylyl Cyclase: Similar to CB1, activation of CB2 leads to Gα_i/o_-mediated inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit released upon CB2 activation can also stimulate the MAPK pathway, which is involved in modulating immune cell function and inflammatory responses.
Conclusion
This compound exhibits a clear, though modest, binding affinity for the CB1 receptor, with its interaction with the CB2 receptor being significantly weaker. While it is generally considered a weak CB1 agonist, the lack of comprehensive quantitative efficacy data (EC_50_ and E_max_) from functional assays represents a critical knowledge gap. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and novel related compounds. A more complete understanding of its functional activity at cannabinoid receptors is essential for elucidating its full therapeutic potential and mechanism of action. Future research should focus on generating robust efficacy data to complement the existing binding affinity profile.
References
The Role of Arvanil in Endocannabinoid System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a significant tool in the study of the endocannabinoid system (ECS). As a structural hybrid of the endogenous cannabinoid anandamide and the vanilloid agonist capsaicin, this compound exhibits a unique pharmacological profile, acting as a potent agonist at both cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) channels.[1][2] This dual activity, coupled with its ability to inhibit the anandamide membrane transporter (AMT) and fatty acid amide hydrolase (FAAH), positions this compound as a multifaceted modulator of endocannabinoid signaling.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the ECS, and detailed methodologies for its study, aimed at researchers and professionals in drug development.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system is a complex, ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.
This compound was designed as a "hybrid" molecule to leverage the therapeutic potentials of both the cannabinoid and vanilloid systems. Its structure incorporates the vanillylamine head group of capsaicin and the arachidonoyl tail of anandamide. This unique chimera allows it to interact with key components of the ECS, making it a valuable pharmacological tool for dissecting the intricate signaling pathways of this system.
Mechanism of Action
This compound's modulation of the endocannabinoid system is multifaceted, primarily involving direct receptor agonism and inhibition of endocannabinoid inactivation.
Dual Agonism at CB1 and TRPV1 Receptors
This compound is a potent agonist at both CB1 and TRPV1 receptors. The activation of CB1 receptors, predominantly expressed in the central nervous system, is responsible for the cannabimimetic effects observed with this compound administration. Simultaneously, its agonism at TRPV1 channels, which are non-selective cation channels involved in pain sensation, contributes to its analgesic and neuroprotective properties. The synergistic action on these two distinct receptor systems may offer therapeutic advantages over single-target ligands.
Inhibition of Anandamide Inactivation
This compound enhances endocannabinoid signaling by preventing the inactivation of anandamide. It achieves this through two primary mechanisms:
-
Inhibition of the Anandamide Membrane Transporter (AMT): this compound is a potent inhibitor of the putative AMT, the protein responsible for the reuptake of anandamide from the synaptic cleft into the cell. By blocking this transporter, this compound increases the extracellular concentration and duration of action of anandamide.
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): this compound also inhibits FAAH, the primary enzyme responsible for the intracellular degradation of anandamide. This inhibition further contributes to elevated anandamide levels, thereby amplifying its signaling through cannabinoid receptors.
Signaling Pathways and Cellular Effects
The interaction of this compound with its molecular targets initiates a cascade of intracellular signaling events, leading to diverse cellular responses.
Neuromodulatory Effects
Through its action on CB1 receptors, this compound modulates neurotransmitter release. In control rats, this compound has been shown to enhance GABAergic transmission in the globus pallidus. Conversely, in a rat model of Huntington's disease, it increases glutamate levels in the same brain region, suggesting a complex, context-dependent effect on neurotransmission.
Apoptotic Effects
In certain cell types, this compound can induce apoptosis. For instance, in Jurkat T-cells, this compound triggers programmed cell death through a FADD/caspase-8-dependent pathway, a mechanism that appears to be independent of both CB1 and TRPV1 receptors. This suggests that this compound may have additional, yet to be fully characterized, molecular targets.
Quantitative Data
The following tables summarize the reported binding affinities and functional activities of this compound and its analogs at key molecular targets.
Table 1: Receptor and Transporter Activity of this compound and Related Compounds
| Compound | CB1 Ki (µM) | TRPV1 EC50 (nM) | AMT IC50 (µM) |
| This compound | 0.25–2.6 | <10 | 3.6 |
| Olvanil | 1.6 | >10 | 9 |
| Anandamide | ~2 | >100 | - |
| Capsaicin | - | >100 | - |
Data compiled from multiple sources.
Table 2: FAAH Inhibitory Activity of this compound Analogs
| Compound | FAAH IC50 (µM) |
| This compound Urea Analog | 2.0 |
| O-2142 (water-soluble analog) | More potent than this compound |
Data from a structure-activity relationship study.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties. The following sections outline key experimental protocols.
In Vitro Assays
This assay determines the affinity of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with the radioligand and varying concentrations of this compound in binding buffer.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software.
-
This assay measures the ability of this compound to activate TRPV1 channels by detecting the subsequent influx of calcium.
-
Materials:
-
Cells expressing human TRPV1 receptors (e.g., HEK293-TRPV1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., capsaicin).
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the EC50 value for this compound from the dose-response curve.
-
This assay determines the inhibitory potency of this compound on FAAH activity by measuring the hydrolysis of a fluorogenic substrate.
-
Materials:
-
Recombinant human FAAH or cell lysates containing FAAH.
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Test compound (this compound) at various concentrations.
-
Positive control inhibitor (e.g., URB597).
-
Fluorescence plate reader.
-
-
Procedure:
-
Pre-incubate the FAAH enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value from the dose-inhibition curve.
-
In Vivo Assays
This battery of tests is used to assess the cannabimimetic activity of a compound in vivo. The four components are:
-
Hypomotility: Measured by placing the mouse in an open field and counting the number of line crossings over a set period.
-
Catalepsy: Assessed by placing the mouse's forepaws on a raised bar and measuring the time it remains immobile.
-
Analgesia: Determined using a hot plate or tail-flick test, measuring the latency to a nociceptive response.
-
Hypothermia: Measured by recording the rectal temperature of the mouse.
A positive result in all four tests is indicative of CB1 receptor agonism.
Therapeutic Potential
The unique pharmacological profile of this compound suggests its potential therapeutic application in a variety of conditions:
-
Pain and Inflammation: Through its dual action on CB1 and TRPV1 receptors, this compound has shown potent analgesic effects in preclinical models of persistent pain.
-
Neurodegenerative Disorders: this compound has demonstrated neuroprotective effects in models of excitotoxicity and has been investigated for its potential in ameliorating hyperkinesia in a rat model of Huntington's disease.
-
Cancer: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer.
-
Emesis: this compound, along with other CB1/TRPV1 agonists, has been shown to inhibit emesis in ferrets.
-
Spasticity: this compound is a potent inhibitor of spasticity in a mouse model of multiple sclerosis, with evidence suggesting a mechanism independent of CB1 and TRPV1 receptors.
Conclusion
This compound is a powerful and versatile pharmacological tool for probing the complexities of the endocannabinoid system. Its hybrid nature, conferring dual agonism at CB1 and TRPV1 receptors along with inhibition of anandamide inactivation, provides a unique mechanism for modulating endocannabinoid signaling. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations. Further research into the nuanced signaling pathways and potential off-target effects of this compound will undoubtedly continue to illuminate the intricate workings of the endocannabinoid system and may pave the way for novel therapeutic strategies.
References
- 1. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrad test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Arvanil: A Hybrid Agonist of TRPV1 and CB1 Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a significant area of interest in pharmacology due to its unique hybrid structure, combining features of both capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This molecular design confers upon this compound the ability to act as a dual agonist, targeting two distinct and crucial receptor systems: the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Cannabinoid Receptor type 1 (CB1).[1] This technical guide provides an in-depth overview of the core pharmacological aspects of this compound, focusing on its quantitative data, experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The dual agonism of this compound has been quantified through various in vitro assays, providing insights into its binding affinity, potency, and efficacy at both TRPV1 and CB1 receptors. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor | Value | Species | Assay Type |
| Binding Affinity (Ki) | CB1 | 0.5 µM | Not Specified | Radioligand Binding |
| 0.25 - 2.6 µM[1] | Not Specified | Radioligand Binding | ||
| TRPV1 | 0.3 µM | Not Specified | Radioligand Binding | |
| pKi = 6.77[2] | Rat | [3H]-Resiniferatoxin Displacement | ||
| Potency (EC50/pEC50) | TRPV1 | pEC50 = 9.29[2] | Rat | 45Ca2+ Uptake |
| CB1 | Not Reported | |||
| Efficacy (Emax) | TRPV1 | Not Reported | ||
| CB1 | Not Reported | |||
| Inhibition (IC50) | Anandamide Transporter | 3.6 µM | Not Specified | Not Specified |
Table 1: Pharmacological Parameters of this compound at TRPV1 and CB1 Receptors. This table provides a summary of the binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50) of this compound.
Signaling Pathways
This compound's biological effects are mediated through the activation of distinct signaling cascades initiated by the TRPV1 and CB1 receptors.
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel. Its activation by this compound leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a downstream signaling cascade.
Caption: this compound activates the TRPV1 channel, leading to cation influx and cellular depolarization.
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR). This compound binding to CB1 initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and modulation of ion channels through the activation of Gαi/o proteins.
References
Arvanil: A Comprehensive Technical Guide to its Biological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arvanil, a synthetic hybrid molecule combining the structural features of capsaicin and the endocannabinoid anandamide, has emerged as a compelling compound with a diverse pharmacological profile. This technical guide provides an in-depth analysis of the biological properties and therapeutic potential of this compound. It details its multimodal mechanism of action, including its activity as an agonist at the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, as well as its receptor-independent effects. This document summarizes key quantitative pharmacological data, provides detailed experimental protocols for cellular and in vivo assays, and visualizes critical signaling pathways and experimental workflows using the DOT language for Graphviz. The compiled information aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of this compound in various therapeutic areas, including pain, inflammation, cancer, and neurodegenerative diseases.
Introduction
This compound, chemically known as N-(4-hydroxy-3-methoxyphenyl)methyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a structural analog of capsaicin.[1] It was designed as a "hybrid" molecule to leverage the therapeutic properties of both vanilloids and cannabinoids.[2] This unique structure confers upon this compound a complex pharmacology, making it a subject of significant scientific interest. This compound is an agonist at both the transient receptor potential vanilloid 1 (TRPV1) channels and the cannabinoid 1 (CB1) receptors.[3] Beyond its receptor-mediated effects, this compound also exhibits activities such as the inhibition of the anandamide membrane transporter (AMT), which potentiates the effects of endogenous cannabinoids.[1] This multifaceted mechanism of action contributes to its broad spectrum of observed biological effects, including analgesic, anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This guide will systematically explore these properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Pharmacological Profile: Quantitative Data
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinities and inhibitory concentrations.
| Target | Parameter | Value | Species | Reference(s) |
| Cannabinoid Receptor 1 (CB1) | Kᵢ | 0.25 - 2.6 µM | Not Specified | |
| Anandamide Membrane Transporter (AMT) | IC₅₀ | 3.6 µM | Not Specified | |
| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | 3 µM | Rat |
Table 1: Receptor Binding and Transporter Inhibition Data for this compound.
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Anti-proliferative Activity | A375 (Melanoma) | IC₅₀ | 23.47 ± 2.12 µg/mL | |
| Anti-proliferative Activity | SK–MEL 28 (Melanoma) | IC₅₀ | 26.19 ± 1.98 µg/mL | |
| Anti-proliferative Activity | FM55P (Melanoma) | IC₅₀ | 29.14 ± 2.03 µg/mL | |
| Anti-proliferative Activity | FM55M2 (Melanoma) | IC₅₀ | 31.25 ± 2.21 µg/mL |
Table 2: In Vitro Anti-proliferative Activity of this compound.
Key Signaling Pathways
This compound's diverse biological effects are mediated through the modulation of several key signaling pathways. This section provides a detailed overview of the most well-characterized pathways, accompanied by visual diagrams.
Apoptosis Induction via FADD/Caspase-8 Pathway
In certain cancer cell lines, such as the Jurkat T-cell leukemia line, this compound induces apoptosis through a mechanism that is independent of TRPV1 and CB1 receptors. This pathway involves the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of an initiator caspase, caspase-8. Activated caspase-8 then triggers a downstream cascade of executioner caspases, including caspase-3 and -7, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.
Caption: this compound-induced FADD/Caspase-8 dependent apoptosis pathway.
Neuroprotection via CB1 and TRPV1 Receptor Modulation
This compound has demonstrated neuroprotective effects in models of excitotoxicity. This protection is mediated by the synergistic activation of both CB1 and TRPV1 receptors. Activation of CB1 receptors is known to have neuroprotective effects, while the activation and subsequent rapid desensitization of TRPV1 receptors can lead to a reduction in calcium influx and glutamate release, thereby mitigating excitotoxic damage.
Caption: Neuroprotective signaling of this compound via CB1 and TRPV1 receptors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the biological activity of this compound.
In Vitro Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate with a transparent bottom
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) stock solution (0.5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Caption: Experimental workflow for the MTT cell viability assay.
Intracellular Calcium Imaging (Fura-2 AM Assay)
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Glass coverslips or multi-well coverglass chambers
-
Poly-L-lysine (0.01%)
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Ca²⁺ recording buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Perfusion system
Procedure:
-
Cell Preparation: Coat coverslips with 0.01% poly-L-lysine for 10 minutes, then wash with sterile PBS. Seed HEK293 cells onto the coated coverslips and culture for 24-48 hours.
-
Dye Loading: Wash the cells twice with Ca²⁺ recording buffer. Prepare a loading solution of 1-5 µg/mL Fura-2 AM in the recording buffer (from a 1 mg/mL stock in DMSO). Incubate the cells with the loading solution for 30-60 minutes at room temperature in the dark.
-
Washing: Gently wash the cells twice with the recording buffer to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.
-
Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse the cells with the recording buffer.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm. Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
-
Compound Application: After establishing a stable baseline, apply this compound through the perfusion system at the desired concentration and record the changes in the F340/F380 ratio.
Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.
Western Blot Analysis of Caspase Activation
This protocol details the detection of caspase cleavage, a hallmark of apoptosis, by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for pro- and cleaved forms of caspases, e.g., caspase-8, caspase-3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
In Vivo Analgesia (Formalin Test)
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats to the testing environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a specific time before the formalin injection.
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the rat in an observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: Compare the nociceptive scores between the this compound-treated and vehicle-treated groups.
Therapeutic Potential
This compound's unique pharmacological profile suggests its potential application in a range of therapeutic areas.
-
Analgesia: By targeting both CB1 and TRPV1 receptors, this compound has the potential to treat various types of pain, including neuropathic and inflammatory pain.
-
Anti-Inflammatory: this compound has been shown to possess anti-inflammatory properties, which may be beneficial in conditions such as arthritis and neuroinflammation.
-
Oncology: The pro-apoptotic effects of this compound in several cancer cell lines suggest its potential as an anti-cancer agent.
-
Neurodegenerative Diseases: The neuroprotective effects of this compound observed in preclinical models indicate its potential for treating neurodegenerative disorders like Huntington's disease.
-
Other Potential Applications: this compound has also been investigated for its antiemetic, antidepressant, and immunosuppressive activities.
Conclusion
This compound is a pharmacologically versatile molecule with a complex mechanism of action that engages both receptor-dependent and independent pathways. Its ability to modulate the endocannabinoid and vanilloid systems simultaneously, coupled with its other biological activities, positions it as a promising lead compound for the development of novel therapeutics for a variety of diseases. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive foundation for researchers to further explore and unlock the full therapeutic potential of this compound. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in human populations.
References
Arvanil CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arvanil, with CAS Number 128007-31-8, is a synthetic hybrid molecule that combines the structural features of capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This unique structure confers upon this compound a complex pharmacological profile, primarily characterized by its activity as an agonist at both the transient receptor potential vanilloid 1 (TRPV1) and the cannabinoid type 1 (CB1) receptors.[1][2][3] Additionally, this compound has been shown to inhibit the anandamide membrane transporter (AMT), thereby potentiating the effects of endogenous cannabinoids.[1][4] Emerging research also points towards receptor-independent mechanisms of action, including the induction of apoptosis and ferroptosis in cancer cells. This technical guide provides an in-depth overview of the chemical properties, pharmacological activities, and key experimental methodologies used to study this compound.
Chemical Properties
Physicochemical Data
| Property | Value | Source |
| CAS Number | 128007-31-8 | |
| Molecular Formula | C₂₈H₄₁NO₃ | |
| Molecular Weight | 439.6 g/mol | |
| Physical State | A solution in ethanol; Slightly yellow oil | |
| UV Lambda Max | 229, 281 nm |
Solubility Data
| Solvent | Solubility | Source |
| 0.1M Na₂CO₃ | 1 mg/mL | |
| DMF | 15 mg/mL | |
| DMSO | 13 mg/mL | |
| Ethanol | 31 mg/mL |
Pharmacological Properties and Mechanism of Action
This compound's pharmacological effects are multifaceted, stemming from its interactions with multiple cellular targets.
Receptor-Dependent Mechanisms
This compound's primary mechanism of action involves the activation of TRPV1 and CB1 receptors.
-
TRPV1 Receptor Agonism: As a potent TRPV1 agonist, this compound mimics the effects of capsaicin, leading to the opening of this non-selective cation channel and subsequent influx of calcium ions. This action is responsible for its analgesic properties, which are mediated through desensitization of sensory neurons upon prolonged exposure.
-
CB1 Receptor Agonism: this compound also acts as an agonist at CB1 receptors, though generally with lower potency compared to its TRPV1 activity. This interaction contributes to its cannabimimetic effects, including analgesia and potential psychoactive properties.
Enzyme and Transporter Inhibition
-
Anandamide Membrane Transporter (AMT) Inhibition: this compound is a potent inhibitor of the anandamide membrane transporter, which is responsible for the reuptake of anandamide from the synaptic cleft. By blocking AMT, this compound increases the extracellular concentration and duration of action of anandamide and other endocannabinoids.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies suggest that this compound can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. However, its activity as a direct FAAH inhibitor is considered weaker compared to its effects on TRPV1 and AMT.
Receptor-Independent Mechanisms
Recent studies have unveiled that this compound can induce programmed cell death in certain cancer cell lines through pathways independent of TRPV1 and CB1 receptors.
-
Apoptosis Induction: In Jurkat T-cell lymphoma, this compound induces apoptosis through a FADD/caspase-8-dependent pathway.
-
Ferroptosis Induction: In hepatocellular carcinoma, this compound has been shown to induce ferroptosis by binding to the mitochondrial calcium uptake protein 1 (MICU1), leading to mitochondrial calcium overload and oxidative stress.
Biological Activity Data
| Target | Action | Value | Species | Assay | Source |
| CB1 Receptor | Agonist (Ki) | 0.25 - 0.52 µM | Rat | Radioligand Binding | |
| TRPV1 Receptor | Agonist (EC₅₀) | <10 nM | Mouse | "Tetrad" Test | |
| Anandamide Membrane Transporter (AMT) | Inhibitor (IC₅₀) | 3.6 µM | Not Specified | Anandamide Uptake | |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor (IC₅₀) | ~2.0 µM (Urea analog) | Not Specified | FAAH Activity Assay | |
| L-type Ca²⁺ Current | Inhibitor (IC₅₀) | 2 µM | Mouse/Rat Hybrid Cell Line | Whole-cell Voltage Clamp | |
| Melanoma Cell Lines (A375, SK-MEL 28, FM55P, FM55M2) | Proliferation Inhibitor (IC₅₀) | ~10-20 µg/mL | Human | MTT Assay |
Signaling Pathways
Receptor-Mediated Signaling
This compound's activation of CB1 and TRPV1 receptors initiates distinct intracellular signaling cascades.
Receptor-Independent Apoptotic Pathway
In certain cancer cells, this compound can trigger apoptosis independently of its canonical receptor targets.
Experimental Protocols
In Vitro Assays
A variety of in vitro assays are employed to characterize the pharmacological profile of this compound.
This assay determines the binding affinity (Ki) of this compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing CB1 receptors are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of this compound to activate TRPV1 channels by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells stably or transiently expressing TRPV1 (e.g., HEK293 cells) are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: A baseline fluorescence is recorded before the addition of varying concentrations of this compound.
-
Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored using a fluorescence microscope or a plate reader.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
This assay assesses the inhibitory effect of this compound on the cellular uptake of anandamide.
Methodology:
-
Cell Culture: Cells known to exhibit anandamide uptake (e.g., neuroblastoma or astrocytoma cells) are cultured.
-
Incubation: Cells are pre-incubated with varying concentrations of this compound before the addition of radiolabeled anandamide (e.g., [¹⁴C]anandamide).
-
Uptake: The uptake of radiolabeled anandamide is allowed to proceed for a short period.
-
Separation and Lysis: The incubation is stopped, and cells are washed to remove extracellular radiolabel. The cells are then lysed.
-
Detection: The amount of radioactivity inside the cells is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of anandamide uptake (IC₅₀) is calculated.
In Vivo Assays
This is a classic behavioral assay to evaluate the analgesic effects of compounds in rodents.
Methodology:
-
Acclimatization: Animals (mice or rats) are acclimatized to the testing room and apparatus.
-
Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is measured by placing the animal on a heated plate maintained at a constant temperature (e.g., 55°C).
-
Drug Administration: this compound or a vehicle control is administered to the animals.
-
Post-treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.
-
Data Analysis: An increase in the response latency after this compound administration compared to the vehicle control indicates an analgesic effect.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies on this compound are limited. However, it is considered to be more metabolically stable than anandamide due to the replacement of the ethanolamide group with a vanillylamine moiety, which makes it resistant to hydrolysis by FAAH. Studies in rats and mice have shown that this compound is effective when administered intraperitoneally or intravenously. The oral bioavailability of the related compound, olvanil, has been shown to be low due to first-pass metabolism, which may also be a consideration for this compound. Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Summary and Future Directions
This compound is a pharmacologically complex molecule with significant therapeutic potential, particularly in the areas of pain management and oncology. Its ability to modulate multiple targets, including the cannabinoid and vanilloid systems, as well as its receptor-independent effects on cell death pathways, makes it a fascinating subject for further investigation. Future research should focus on elucidating the detailed pharmacokinetic and toxicological profiles of this compound, as well as exploring its efficacy in a wider range of preclinical disease models. The development of more selective analogs of this compound could also lead to new therapeutic agents with improved efficacy and safety profiles.
Experimental Workflow Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Arvanil Administration Protocol for In Vivo Mouse Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a hybrid of anandamide, an endogenous cannabinoid, and capsaicin, the pungent component of chili peppers. This unique structure allows this compound to interact with multiple cellular pathways, making it a compound of significant interest for therapeutic development. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) and also interacts with the cannabinoid type 1 (CB1) receptor.[1][2][3][4] Furthermore, this compound has been shown to induce apoptosis in cancer cells through a FADD/caspase-8-dependent pathway and to trigger ferroptosis in hepatocellular carcinoma by binding to MICU1.[5] Its effects on spasticity and persistent pain are also being investigated, with evidence suggesting mechanisms independent of CB1 and TRPV1 receptors.
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, covering vehicle preparation, administration protocols, and examples of its application in oncology and pain research.
Data Presentation
Table 1: Recommended Dosage for this compound in Mice
| Administration Route | Dose Range | Application | Reference(s) |
| Intravenous (i.v.) | 0.01 - 10 mg/kg | Anti-spasticity, Neurobehavioral studies | |
| Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Neuroprotection, Pain, Cancer | |
| Subcutaneous (s.c.) | 0.05 - 5 mg/kg (Olvanil) | Pain, Inflammation (Data for the related compound Olvanil) |
Note: Dose ranges are compiled from various studies. Researchers should perform dose-response studies to determine the optimal dose for their specific model and experimental conditions.
Table 2: Safety and Tolerability of this compound in Mice
| Parameter | Observation | Reference(s) |
| Toxicity Comparison | This compound is significantly better tolerated and less toxic than capsaicin. The highest tolerated dose of this compound in mice (i.v. or i.p.) is reported to be 10 mg/kg, whereas for capsaicin it is 1 mg/kg. | |
| Adverse Effects | High doses may induce hypothermia, analgesia, catalepsy, and inhibition of spontaneous activity. | |
| LD50 | A specific LD50 value for this compound in mice has not been definitively reported in the reviewed literature. Researchers should conduct initial dose-finding studies to establish a safe dose range for their specific mouse strain and experimental conditions. |
Signaling Pathways and Experimental Workflows
This compound's Multifaceted Signaling Pathways
This compound's biological effects are mediated through several distinct signaling pathways. As a hybrid molecule, it activates both the TRPV1 and CB1 receptors. Beyond these receptor-mediated actions, this compound can also induce programmed cell death through apoptosis and ferroptosis in cancer cells.
Caption: this compound's signaling involves receptor activation and induction of cell death pathways.
General Experimental Workflow for In Vivo Mouse Studies with this compound
A typical in vivo study involving this compound administration follows a standardized workflow, from drug preparation to data analysis. This ensures reproducibility and reliability of the experimental results.
Caption: Standard workflow for in vivo experiments using this compound.
Experimental Protocols
This compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Tween 80
-
Ethanol (100%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in 100% ethanol.
-
For the final injection vehicle, prepare a mixture of PBS, Tween 80, and ethanol in an 18:1:1 volume ratio.
-
On the day of injection, dilute the this compound stock solution with the PBS/Tween 80/ethanol vehicle to the desired final concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final solution should be clear and free of precipitates. Prepare fresh for each experiment.
Administration Protocols
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol for disinfection
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Prepared this compound solution
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle.
-
Inject the this compound solution slowly and steadily.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
Materials:
-
Sterile 25-27 gauge needles and 1 mL syringes
-
70% ethanol for disinfection
-
Prepared this compound solution
Procedure:
-
Securely restrain the mouse by scruffing the neck and back, and turn the mouse to expose its abdomen.
-
Tilt the mouse's head slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or intestinal contents are drawn into the syringe.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
Application-Specific Protocols
This protocol is adapted from general xenograft procedures and tailored for this compound efficacy studies.
Materials:
-
Human melanoma cell line (e.g., A375)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared this compound solution
Experimental Workflow:
-
Tumor Cell Implantation:
-
Harvest melanoma cells and resuspend in sterile PBS or a PBS/Matrigel mixture.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into control and treatment groups.
-
-
This compound Administration:
-
Administer this compound or vehicle control via i.p. injection at a predetermined dose and schedule (e.g., 5 mg/kg, daily for 14 days).
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blot).
-
This protocol is a general guideline for assessing the analgesic effects of this compound in a mouse model of neuropathic pain.
Materials:
-
Materials for inducing neuropathic pain (e.g., streptozotocin for diabetic neuropathy, or materials for chronic constriction injury)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia)
-
Prepared this compound solution
Experimental Workflow:
-
Induction of Neuropathic Pain:
-
Induce neuropathic pain in mice using a validated model (e.g., streptozotocin-induced diabetic neuropathy).
-
-
Baseline Behavioral Testing:
-
Before treatment, establish a baseline pain response for each mouse using behavioral tests for mechanical allodynia and thermal hyperalgesia.
-
-
This compound Administration:
-
Administer this compound or vehicle control via i.p. or i.v. injection at the desired dose.
-
-
Post-Treatment Behavioral Testing:
-
At specific time points after this compound administration, repeat the behavioral tests to assess the analgesic effect of the compound.
-
-
Data Analysis:
-
Compare the post-treatment pain responses to the baseline values and to the vehicle control group to determine the efficacy of this compound.
-
Conclusion
This compound is a promising compound with a complex pharmacological profile that makes it a candidate for investigation in various disease models. These application notes provide a foundation for researchers to design and execute in vivo mouse studies with this compound. Adherence to proper drug formulation, administration techniques, and well-defined experimental protocols is crucial for obtaining reliable and reproducible data. As with any in vivo study, all procedures should be performed in accordance with institutional animal care and use guidelines.
References
- 1. Neuroprotection by the Endogenous Cannabinoid Anandamide and this compound against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced inhibition of spasticity and persistent pain: evidence for therapeutic sites of action different from the vanilloid VR1 receptor and cannabinoid CB(1)/CB(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral activity in mice of N-vanillyl-arachidonyl-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arvanil Treatment in a Huntington's Disease Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Arvanil in a preclinical rat model of Huntington's disease (HD). This document includes detailed experimental protocols for inducing the disease model, behavioral assessments, and neurochemical analyses. Quantitative data from key studies are summarized, and relevant signaling pathways are visualized to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric disturbances. A key pathological feature of HD is the progressive loss of medium spiny neurons in the striatum.[1] this compound (N-arachidonoyl-vanillyl-amide) is a synthetic compound that acts as a "hybrid" agonist for both cannabinoid type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors.[2] This dual agonism makes it a compelling candidate for therapeutic intervention in HD, as both the endocannabinoid and endovanilloid systems are implicated in the pathophysiology of the disease.
Studies in a 3-nitropropionic acid (3-NP)-induced rat model of HD have demonstrated that this compound can alleviate hyperkinesia, a hallmark motor symptom of the disease.[2] Furthermore, this compound has shown neuroprotective effects in models of excitotoxicity, a process heavily involved in the neuronal death observed in HD.[3] These application notes are designed to provide researchers with the necessary information to investigate the effects of this compound in a preclinical HD rat model.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in rodent models relevant to Huntington's disease.
Table 1: Effect of this compound on Motor Activity in a 3-NP-Induced Huntington's Disease Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Ambulation (counts) | Stereotypic Activity (counts) | Number of Hole Entries | Inactivity (seconds) |
| Control (Vehicle) | - | 1850 ± 150 | 1400 ± 120 | 80 ± 7 | 300 ± 40 |
| Control + this compound | 0.5 | 1100 ± 100 | 800 ± 90 | 50 ± 5 | 900 ± 80 |
| 3-NP Lesion (Vehicle) | - | 2500 ± 200** | 1350 ± 110 | 75 ± 6 | 250 ± 35 |
| 3-NP Lesion + this compound | 0.5 | 1900 ± 180 | 950 ± 100 | 55 ± 6 | 600 ± 70 |
*Data adapted from De Lago et al., 2005.[2] Values are represented as mean ± SEM. *p < 0.05 compared to the respective vehicle-treated group. *p < 0.05 compared to the control (vehicle) group, indicating hyperkinesia.
Table 2: Effect of this compound on Neurotransmitter Levels in the Globus Pallidus of a 3-NP-Induced Huntington's Disease Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Glutamate (% of Control) | GABA (% of Control) |
| Control (Vehicle) | - | 100 ± 8 | 100 ± 9 |
| Control + this compound | 0.5 | 105 ± 10 | 140 ± 12 |
| 3-NP Lesion (Vehicle) | - | 95 ± 9 | 98 ± 10 |
| 3-NP Lesion + this compound | 0.5 | 135 ± 11 | 105 ± 9 |
*Data adapted from De Lago et al., 2005. Values are represented as mean ± SEM. p < 0.05 compared to the respective vehicle-treated group.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects in the Huntington's disease model are believed to be mediated through its interaction with CB1 and TRPV1 receptors, which are involved in modulating neuronal excitability and neuroinflammation.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a 3-NP rat model of Huntington's disease is outlined below.
Detailed Experimental Protocols
Induction of Huntington's Disease Rat Model (3-Nitropropionic Acid)
This protocol describes the bilateral intrastriatal administration of 3-nitropropionic acid (3-NP) to induce a rat model that mimics the hyperkinetic symptoms and striatal pathology of Huntington's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
3-Nitropropionic acid (3-NP)
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suture materials
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the head and secure the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill two small burr holes over the striatum at the following coordinates relative to bregma: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): ±2.5 mm.
-
Slowly lower the Hamilton syringe needle to the following dorsoventral (DV) coordinate from the skull surface: -4.5 mm.
-
Infuse 1 µL of 3-NP solution (10 µg/µL in sterile saline) into each striatum at a rate of 0.2 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for at least 7 days before commencing treatment and behavioral testing.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Tween 80, and saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 1 mL/kg).
-
On the day of the experiment, administer this compound or vehicle via i.p. injection.
-
The timing of administration relative to behavioral testing should be consistent across all animals (e.g., 30 minutes prior to testing).
Behavioral Assessments
This test is used to assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., a 100 cm x 100 cm square box with 40 cm high walls)
-
Video tracking system and software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the rat in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
Analyze the recorded video for parameters such as:
-
Ambulation: Total distance traveled.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: Number of times the animal stands on its hind legs.
-
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
This assessment quantifies repetitive, purposeless movements.
Materials:
-
Observation cages (transparent)
-
Video recording equipment
Procedure:
-
Place the animal in the observation cage.
-
Record the animal's behavior for a predetermined period (e.g., 60 minutes).
-
A trained observer, blind to the treatment groups, should score the presence and duration of stereotypic behaviors such as:
-
Head weaving
-
Repetitive sniffing
-
Grooming
-
Circling
-
-
A rating scale can be used to score the intensity of stereotypy at regular intervals (e.g., every 5 minutes).
This test measures exploratory behavior and can also be an indicator of anxiety.
Materials:
-
Hole-board apparatus (a board with evenly spaced holes)
-
Video recording equipment or automated hole-poke detection system
Procedure:
-
Place the rat in the center of the hole-board.
-
Allow the animal to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the number of head dips into the holes (hole entries).
-
Clean the apparatus between animals.
Neurochemical Analysis of Glutamate and GABA
This protocol describes the measurement of glutamate and GABA levels in brain tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Brain tissue (globus pallidus)
-
Homogenization buffer
-
Reagents for derivatization (e.g., o-phthalaldehyde)
-
HPLC system with a fluorescence detector
-
Centrifuge
Procedure:
-
Following euthanasia, rapidly dissect the globus pallidus and freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet the protein.
-
Collect the supernatant containing the amino acids.
-
Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde).
-
Inject the derivatized sample into the HPLC system.
-
Separate and quantify the fluorescently labeled glutamate and GABA using a standard curve.
-
Express the results as concentration per unit of tissue weight or protein content.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Huntington's disease by mitigating hyperkinetic motor symptoms and modulating neurotransmitter systems in the basal ganglia. The protocols and data presented in these application notes provide a solid foundation for further preclinical investigation into the efficacy and mechanisms of this compound. Future studies should explore a wider range of doses to establish a clear dose-response relationship and further elucidate the downstream signaling pathways affected by this promising dual-receptor agonist.
References
- 1. Involvement of vanilloid-like receptors in the effects of anandamide on motor behavior and nigrostriatal dopaminergic activity: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a hybrid endocannabinoid and vanilloid compound, behaves as an antihyperkinetic agent in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by the Endogenous Cannabinoid Anandamide and this compound against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-proliferative Effects of Arvanil on Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic compound that exhibits a hybrid structure of anandamide, an endogenous cannabinoid, and capsaicin, the pungent component of chili peppers. This unique structure allows this compound to interact with both cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1).[1][2] Recent studies have highlighted the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines, including melanoma.[1][3] These application notes provide a summary of the quantitative data on this compound's effects on melanoma cell lines and detailed protocols for key experimental assays.
Data Presentation
The anti-proliferative and cytotoxic effects of this compound have been quantified in several human melanoma cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Human Melanoma Cell Lines (72-hour treatment) [1]
| Cell Line | Type | IC50 (µg/mL) | IC50 (µM) |
| A375 | Primary Melanoma | 8.83 ± 0.97 | 20.9 ± 2.3 |
| SK-MEL 28 | Metastatic Melanoma | 10.5 ± 1.1 | 24.8 ± 2.6 |
| FM55P | Primary Melanoma | 9.42 ± 1.02 | 22.3 ± 2.4 |
| FM55M2 | Metastatic Melanoma | 11.2 ± 1.2 | 26.5 ± 2.8 |
Data is presented as mean ± SEM.
Table 2: Summary of this compound's Effects on Melanoma Cell Lines
| Assay | Endpoint | Melanoma Cell Lines | Observed Effect |
| MTT Assay | Cell Viability | A375, SK-MEL 28, FM55P, FM55M2 | Dose-dependent decrease in viability |
| BrdU Assay | Cell Proliferation | A375, SK-MEL 28, FM55P, FM55M2 | Inhibition of proliferation |
| LDH Assay | Cytotoxicity | A375, SK-MEL 28, FM55P, FM55M2 | Dose-dependent increase in cytotoxicity |
Signaling Pathways
This compound's mechanism of action in melanoma cells is multifaceted, involving the activation of several signaling pathways that can lead to decreased proliferation and apoptosis. While the precise signaling cascade in melanoma is still under investigation, evidence from various cancer cell types, including melanoma, points to the involvement of TRPV1, CB1, and downstream apoptotic pathways.
The diagram above illustrates potential mechanisms of this compound's action. In melanoma, activation of TRPV1 by this compound can lead to an influx of calcium, activating calcineurin and subsequently the ATF3-p53 apoptotic pathway. In other cancer types, this compound has been shown to induce apoptosis through a FADD/caspase-8-dependent pathway, potentially independent of TRPV1 and CB1 activation. Furthermore, CB1 activation has been linked to the MAPK pathway in breast cancer cells, which is a critical pathway in melanoma.
Experimental Workflow
A general workflow for investigating the anti-proliferative effects of this compound on melanoma cell lines is depicted below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL 28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed melanoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results to determine the IC50 value.
BrdU (Bromodeoxyuridine) Assay for Cell Proliferation
Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
Carefully remove the medium and wash the cells with PBS.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the fixing/denaturing solution and wash the wells with wash buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with wash buffer to remove unbound antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analyze the data to determine the effect of this compound on cell proliferation.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (if required by the kit)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution if necessary.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release wells.
References
Arvanil Protocol for In Vitro Cancer Cell Viability Assays (MTT, BrdU)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic hybrid molecule combining structural features of anandamide and capsaicin. This unique structure allows it to interact with multiple cellular targets, making it a compound of significant interest in cancer research. This compound has been shown to inhibit the viability and proliferation of various cancer cell lines, including melanoma, lung, and prostate cancer.[1][2][3] Its mechanisms of action are multifaceted and can be dependent on the cancer cell type. These mechanisms include the activation of the transient receptor potential vanilloid type 1 (TRPV1) and cannabinoid receptor 1 (CB1), as well as the inhibition of fatty acid amide hydrolase (FAAH).[1][4] In some cancer cells, this compound can induce apoptosis through pathways independent of TRPV1 and CB1 receptors, such as the FADD/caspase-8 signaling cascade. This document provides detailed protocols for assessing the in vitro effects of this compound on cancer cell viability and proliferation using the MTT and BrdU assays.
Mechanism of Action Overview
This compound's anticancer effects are attributed to its ability to modulate several signaling pathways. Depending on the cellular context, this compound can:
-
Activate TRPV1 and CB1 Receptors: As an agonist for both TRPV1 and CB1 receptors, this compound can trigger downstream signaling cascades that influence cell survival and proliferation.
-
Inhibit Fatty Acid Amide Hydrolase (FAAH): By inhibiting FAAH, this compound can increase the levels of endogenous cannabinoids like anandamide, which have their own anti-proliferative effects.
-
Induce Apoptosis: In certain cancer cell lines, such as lymphoid Jurkat T-cells, this compound has been shown to induce apoptosis through a FADD-mediated pathway involving the activation of caspase-8. This action can be independent of TRPV1 and CB1 receptor activation.
-
Activate AMPK Pathway: The anti-invasive properties of this compound in human small cell lung cancer have been linked to the activation of the AMPK pathway, a key regulator of cellular energy homeostasis.
-
Induce Ferroptosis: In hepatocellular carcinoma, this compound has been found to induce ferroptosis by binding to MICU1 and causing mitochondrial calcium overload.
Data Presentation
The following tables summarize the reported effects of this compound on various cancer cell lines as measured by MTT and BrdU assays.
Table 1: IC50 Values of this compound in Human Malignant Melanoma Cell Lines (MTT Assay)
| Cell Line | Type | IC50 (µg/mL) | IC50 (µM) |
| A375 | Primary | 10.3 ± 0.9 | 22.8 ± 2.0 |
| SK-MEL 28 | Metastatic | 11.2 ± 1.1 | 24.8 ± 2.4 |
| FM55P | Primary | 9.8 ± 0.8 | 21.7 ± 1.8 |
| FM55M2 | Metastatic | 10.8 ± 1.0 | 23.9 ± 2.2 |
Table 2: Proliferation Inhibition by this compound in Human Malignant Melanoma and Normal Human Keratinocytes (BrdU Assay)
| Cell Line | Concentration (µg/mL) | Proliferation Inhibition |
| A375 | > 12.5 | Significant Inhibition |
| SK-MEL 28 | > 12.5 | Significant Inhibition |
| FM55P | > 12.5 | Significant Inhibition |
| FM55M2 | > 12.5 | Significant Inhibition |
| HaCaT (Normal Keratinocytes) | ≥ 12.5 | ~50% Inhibition |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to assess the effect of this compound on cancer cell viability by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1-100 µM) to determine the IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing anti-proliferative effects.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
BrdU (Bromodeoxyuridine) Assay
This protocol measures the incorporation of the thymidine analog BrdU into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
BrdU labeling solution (e.g., 10 µM)
-
Fixation/Denaturation solution (e.g., FixDenat)
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate solution for the enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at the appropriate wavelength for the substrate)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
-
BrdU Labeling:
-
After the this compound treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate the plate for an additional 2-24 hours at 37°C. The optimal incubation time will depend on the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Remove the FixDenat solution and add 100 µL of the anti-BrdU antibody solution to each well.
-
Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS or a wash buffer provided with a commercial kit.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 5-30 minutes at room temperature, allowing for color development.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 5 minutes of adding the stop solution.
-
Calculate the percentage of proliferation relative to the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Simplified signaling pathways of this compound in cancer cells.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the BrdU cell proliferation assay.
References
- 1. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines-An Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Arvanil Effects with Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a structural hybrid of anandamide, an endogenous cannabinoid, and capsaicin, the pungent component of chili peppers. This unique structure confers a dual pharmacological profile, with activity as an agonist at both the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] this compound's ability to modulate these two critical targets involved in pain and neurotransmission has made it a valuable tool in pharmacological research.
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on two key ion channels—TRPV1 and voltage-gated L-type calcium channels—using the whole-cell patch-clamp technique.
Mechanism of Action
This compound's primary mechanisms of action relevant to electrophysiological studies are its activation of TRPV1 channels and its modulation of other ion channels, which may be mediated by either direct channel interaction or through receptor-mediated signaling cascades.
-
TRPV1 Receptor Agonism: this compound is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[2] Activation of TRPV1 by this compound leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and the generation of action potentials.[3] This action is fundamental to its role in nociception.
-
Cannabinoid CB1 Receptor Agonism: this compound also acts as an agonist at the CB1 receptor.[4] CB1 receptor activation can modulate neuronal excitability and synaptic transmission, often through the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Inhibition of Anandamide Transport: this compound is a potent inhibitor of the anandamide membrane transporter, which can potentiate the effects of endogenous anandamide.[1]
Data Presentation
The following tables summarize the quantitative data on this compound's effects derived from patch-clamp electrophysiology studies.
Table 1: Potency of this compound at the TRPV1 Receptor
| Parameter | Value | Cell Type | Reference |
| pEC50 | 9.29 ± 0.16 | rVR1 transfected CHO cells | |
| pKi | 6.77 ± 0.05 | rVR1 transfected CHO cells |
Table 2: Effect of this compound on L-type Ca2+ Channels
| Parameter | Value | Cell Type | Reference |
| IC50 | 2 µM | NG108-15 neuronal cells | |
| Shift in Steady-State Inactivation | -15 mV at 5 µM | NG108-15 neuronal cells |
Signaling Pathways
The activation of TRPV1 and CB1 receptors by this compound initiates distinct intracellular signaling cascades.
Experimental Workflow
The general workflow for a patch-clamp experiment to study the effects of this compound is outlined below.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on TRPV1 Channels
This protocol is designed to measure the inward current elicited by the activation of TRPV1 channels by this compound in a heterologous expression system (e.g., HEK293 cells transiently transfected with TRPV1).
Materials:
-
TRPV1-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips suitable for microscopy and patch-clamping 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp from -100 mV to +100 mV over 500 ms to establish a baseline current-voltage (I-V) relationship.
-
-
This compound Application:
-
Using a perfusion system, apply the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM) to the cell.
-
Record the inward current elicited by the activation of TRPV1.
-
-
Data Acquisition and Analysis:
-
Record the current responses at each concentration of this compound.
-
Measure the peak current amplitude at a specific voltage (e.g., -80 mV) for each concentration.
-
Construct a dose-response curve by plotting the normalized current against the this compound concentration.
-
Fit the curve using a Hill equation to determine the EC50 for this compound-induced TRPV1 currents.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound's Effect on L-type Ca2+ Channels
This protocol is designed to measure the inhibition of voltage-gated L-type Ca2+ channel currents by this compound in a neuronal cell line (e.g., NG108-15).
Materials:
-
NG108-15 cells (or another cell line endogenously expressing L-type Ca2+ channels)
-
Patch-clamp rig
-
Borosilicate glass capillaries
-
External Solution (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with TEA-OH)
-
Internal Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate NG108-15 cells on glass coverslips 24-48 hours prior to recording.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Follow the same procedure as in Protocol 1.
-
Current Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit L-type Ca2+ currents, apply a depolarizing voltage step to 0 mV for 300 ms.
-
Record the peak inward Ba2+ current (carried through Ca2+ channels).
-
-
This compound Application:
-
Establish a stable baseline recording of the L-type Ca2+ current.
-
Apply various concentrations of this compound (e.g., 0.1 µM to 50 µM) via the perfusion system.
-
Record the L-type Ca2+ current in the presence of each this compound concentration until a steady-state inhibition is reached.
-
-
Data Acquisition and Analysis:
-
Measure the peak inward current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Construct a concentration-response curve and fit it to determine the IC50 for this compound-induced inhibition.
-
To assess the effect on steady-state inactivation, apply a series of 5-second prepulses to various potentials (e.g., from -100 mV to +20 mV) before a test pulse to 0 mV, both in the absence and presence of this compound. Plot the normalized peak current as a function of the prepulse potential and fit with a Boltzmann function to determine the half-inactivation potential (V0.5).
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological effects of this compound. By utilizing whole-cell patch-clamp techniques, it is possible to precisely characterize the interactions of this compound with TRPV1 and other ion channels, thereby elucidating its complex pharmacological profile. These studies are crucial for understanding its potential therapeutic applications in pain management and other neurological disorders.
References
- 1. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of VR1 and CB1 receptors in modelling of cardio-respiratory response to this compound, an endocannabinoid and vanilloid hybrid, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Calcium Imaging Assay for Screening TRPV1 Agonists Using Arvanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It acts as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent chemical compounds like capsaicin.[1] Activation of TRPV1 leads to an influx of cations, most notably calcium (Ca²⁺), which triggers downstream signaling cascades associated with pain and inflammation.[1] Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.
Arvanil (N-arachidonoyl-vanillamine) is a synthetic analog of capsaicin and an endocannabinoid that exhibits potent agonist activity at the TRPV1 receptor. Its dual action on both TRPV1 and cannabinoid receptors makes it a compound of significant interest in pain management research. This application note provides a detailed protocol for a high-throughput calcium imaging assay to characterize the activation of TRPV1 by this compound and other vanilloid compounds. The assay utilizes human embryonic kidney 293 (HEK293) cells stably expressing the human TRPV1 channel and a fluorescent calcium indicator, Fluo-4 AM.
Data Presentation
The following table summarizes the potency of various vanilloid compounds in activating the TRPV1 receptor, as determined by calcium influx assays. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency, with a lower value indicating higher potency.
| Compound | Cell Line | Assay Method | EC₅₀ (nM) | Reference |
| This compound | mTRPV1-HEK293 | FLIPR-based Calcium Imaging | 0.27 ± 0.07 | [1] |
| Capsaicin | mTRPV1-HEK293 | FLIPR-based Calcium Imaging | 9.1 ± 1.2 | [1] |
| Olvanil | mTRPV1-HEK293 | FLIPR-based Calcium Imaging | 3.7 ± 0.3 | |
| Resiniferatoxin (RTX) | mTRPV1-HEK293 | FLIPR-based Calcium Imaging | 0.15 ± 0.04 |
Experimental Protocols
This section details the methodology for performing a calcium imaging assay to measure TRPV1 activation by this compound.
Materials and Reagents
-
HEK293 cells stably expressing human TRPV1 (hTRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Capsaicin (as a positive control)
-
TRPV1 antagonist (e.g., Capsazepine, for assay validation)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling capabilities
Experimental Workflow
Experimental workflow for the calcium imaging assay.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hTRPV1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection agent in a humidified incubator at 37°C with 5% CO₂.
-
The day before the assay, seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Solutions:
-
Fluo-4 AM Loading Solution: Prepare a 2 µM Fluo-4 AM solution in HBSS containing 0.02% Pluronic F-127. Protect the solution from light.
-
Compound Plates: Prepare serial dilutions of this compound and the positive control (Capsaicin) in HBSS at 2X the final desired concentration. Include a vehicle control (DMSO in HBSS).
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cells and wash each well once with 100 µL of HBSS.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Add 50 µL of HBSS to each well and incubate at room temperature for 15-20 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Flux Measurement:
-
Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 50 µL of the 2X compound solutions from the compound plate to the corresponding wells of the cell plate.
-
Continue recording the fluorescence intensity for an additional 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, subtract the background fluorescence from a well with no cells.
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the fluorescence ratio (F/F₀).
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ value for each compound.
-
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists like this compound leads to a cascade of intracellular events. The initial influx of Ca²⁺ is a critical step that triggers further signaling.
References
Investigating Arvanil's Anti-inflammatory Effects in a Murine Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arvanil (N-arachidonoylvanillamine) is a synthetic hybrid molecule combining the structural features of capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This unique structure allows this compound to interact with both the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1). These receptors are critically involved in pain and inflammation signaling pathways. This document provides detailed protocols for investigating the anti-inflammatory properties of this compound in a well-established murine model of acute inflammation: carrageenan-induced paw edema. The provided methodologies cover the assessment of paw edema, neutrophil infiltration, and the quantification of key pro-inflammatory cytokines.
Data Presentation
Disclaimer: The following quantitative data are illustrative and intended to represent the expected outcomes of the described experiments. As of the latest literature review, specific quantitative data for this compound in the carrageenan-induced paw edema model is not publicly available. These tables are provided as a template for data presentation and analysis.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0.25 ± 0.03 | 0.45 ± 0.05 | 0.60 ± 0.06 | - |
| This compound | 1 | 0.22 ± 0.02 | 0.38 ± 0.04 | 0.48 ± 0.05 | 20.0% |
| This compound | 5 | 0.18 ± 0.02 | 0.30 ± 0.03 | 0.35 ± 0.04 | 41.7% |
| This compound | 10 | 0.15 ± 0.01 | 0.22 ± 0.02 | 0.25 ± 0.03 | 58.3% |
| Indomethacin | 10 | 0.16 ± 0.02 | 0.25 ± 0.03 | 0.28 ± 0.03 | 53.3% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Myeloperoxidase (MPO) Activity in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/mg tissue) | % Inhibition of MPO Activity |
| Vehicle Control | - | 5.2 ± 0.6 | - |
| This compound | 1 | 4.1 ± 0.5 | 21.2% |
| This compound | 5 | 3.0 ± 0.4* | 42.3% |
| This compound | 10 | 2.1 ± 0.3 | 59.6% |
| Indomethacin | 10 | 2.5 ± 0.3 | 51.9% |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Vehicle Control | - | 350 ± 40 | 280 ± 30 |
| This compound | 1 | 290 ± 35 | 230 ± 25 |
| This compound | 5 | 220 ± 28 | 180 ± 20 |
| This compound | 10 | 150 ± 20 | 120 ± 15 |
| Indomethacin | 10 | 170 ± 22 | 140 ± 18 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Plethysmometer
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide mice into five groups (n=6-8 per group): Vehicle Control, this compound (1, 5, and 10 mg/kg), and Indomethacin (10 mg/kg).
-
Administer this compound, Indomethacin, or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.[1]
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 3, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume by subtracting the initial volume from the post-injection volumes.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a reliable indicator of neutrophil infiltration.
Materials:
-
Paw tissue from the experimental animals
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.0)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
At the end of the paw edema experiment (5 hours post-carrageenan), euthanize the mice.
-
Dissect the inflamed paws and weigh them.
-
Homogenize the tissue in 10 volumes of ice-cold HTAB buffer.
-
-
Sample Preparation:
-
Freeze-thaw the homogenate three times.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay:
-
In a 96-well plate, add 10 µL of the supernatant.
-
Add 200 µL of the reaction solution (0.167 mg/mL O-dianisidine dihydrochloride and 0.0005% H₂O₂ in 50 mM phosphate buffer, pH 6.0).
-
Measure the change in absorbance at 460 nm over 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
MPO activity is expressed as units per milligram of tissue (U/mg). One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
-
TNF-α and IL-1β ELISA
This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the inflamed paw tissue.
Materials:
-
Paw tissue from the experimental animals
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Mouse TNF-α and IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect and weigh the inflamed paw tissue as described for the MPO assay.
-
Homogenize the tissue in 5 volumes of ice-cold PBS containing protease inhibitors.
-
-
Sample Preparation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the ELISA.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the commercial kits. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance.
-
-
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-1β in each sample by comparing their absorbance to the standard curve.
-
Express the results as picograms of cytokine per milligram of tissue (pg/mg).
-
Visualizations
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Caption: this compound's proposed anti-inflammatory signaling pathway.
References
Troubleshooting & Optimization
Arvanil Solubility & Handling for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Arvanil in DMSO and ethanol for in vitro assays. It includes troubleshooting guides and FAQs to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when preparing and using this compound solutions for cell-based assays.
Q1: My this compound solution precipitated after I added it to my cell culture medium. What went wrong?
A1: Precipitation of this compound upon addition to aqueous culture medium is a common issue due to its hydrophobic nature. This phenomenon, often called "solvent shock," occurs when the compound rapidly moves from a high-solubility organic solvent to a low-solubility aqueous environment.
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Aim for a final organic solvent concentration of less than 0.5% in your culture medium, and ideally below 0.1%, to minimize toxicity and solubility issues.[1]
-
Step-wise Dilution: Instead of adding the concentrated this compound stock directly to your final volume of medium, perform an intermediate dilution in a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your culture medium.[1]
-
Slow Addition & Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium to ensure rapid and even dispersion.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent (DMSO or ethanol) used to dissolve the this compound.[1]
Q2: Which solvent, DMSO or ethanol, is better for dissolving this compound for my in vitro experiments?
A2: Both DMSO and ethanol can be used to dissolve this compound. According to available data, this compound has a higher solubility in ethanol (31 mg/ml) compared to DMSO (13 mg/ml).[2] However, the choice of solvent may also depend on the tolerance of your specific cell line. Some cell lines may be more sensitive to one solvent over the other. In many published studies, ethanol has been used to prepare this compound stock solutions.
Q3: What is the maximum concentration of this compound I can use in my cell culture?
A3: The maximum effective and non-toxic concentration of this compound will be cell-line specific. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular cell line and experimental endpoint. In published studies, concentrations ranging from micromolar to tens of micromolars have been used. For example, in Jurkat T-cells, this compound induced apoptosis at concentrations as low as 25 µM.
Q4: I see a precipitate in my stock solution of this compound stored at -20°C. Is it still usable?
A4: If you observe a precipitate in your frozen stock solution, it may have come out of solution during storage. Before use, gently warm the stock solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate does not go back into solution, it is recommended to discard the stock and prepare a fresh one to ensure accurate dosing in your experiments. To avoid this, consider storing your stock solution in smaller, single-use aliquots to minimize freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in DMSO and ethanol.
| Solvent | Solubility | Source |
| Ethanol | 31 mg/ml | Cayman Chemical |
| DMSO | 13 mg/ml | Cayman Chemical |
| 0.1M Na₂CO₃ | 1 mg/ml | Cayman Chemical |
| DMF | 15 mg/ml | Cayman Chemical |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM this compound stock solution in ethanol.
Materials:
-
This compound (solid powder)
-
100% Ethanol (anhydrous, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 439.6 g/mol . For a 10 mM stock solution in 1 ml of ethanol, you would need 4.396 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. In one study, a 10 mM stock solution in ethanol was stored at -20°C.
Preparation of Working Solution for Cell Culture
Procedure:
-
Thaw an aliquot of your this compound stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to keep the final concentration of ethanol in the culture medium below 0.25%.
-
Perform serial dilutions of the stock solution in pre-warmed culture medium to achieve your desired final concentrations. Add the stock solution slowly while gently mixing.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways & Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound can induce apoptosis through a pathway that involves the Fas-associated death domain (FADD) and the activation of caspase-8. This mechanism is independent of its activity on cannabinoid (CB1) and vanilloid (TRPV1) receptors.
Caption: this compound-induced apoptotic signaling cascade.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Overcoming Arvanil Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Arvanil precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound, also known as N-arachidonoyl vanillylamine (NAVA), is a synthetic analog of capsaicin and a hybrid of anandamide, an endogenous cannabinoid.[1][2] It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also interacts with the cannabinoid system.[1][2][3] Researchers use this compound in cell culture to study pain pathways, neuroinflammation, cancer cell apoptosis, and other cellular processes involving these signaling pathways.
Q2: What causes this compound to precipitate in cell culture media?
This compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent, is diluted into the aqueous environment of the culture medium. This rapid change in solvent polarity causes the drug to come out of solution and form visible precipitates.
Q3: Can the final concentration of the organic solvent in the media affect my cells?
Yes, organic solvents like DMSO and ethanol can have physiological effects on cells, even at low concentrations. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.1% to 0.3%, to avoid solvent-induced toxicity or off-target effects.
Q4: Does the presence of serum in the media affect this compound's solubility?
While not definitively studied for this compound, lipophilic compounds can interact with proteins present in fetal bovine serum (FBS), such as albumin. This interaction can sometimes help to keep the compound in solution, but it can also lead to the formation of protein-drug complexes that may precipitate. It is advisable to test for precipitation in both serum-containing and serum-free media.
Troubleshooting Guide: Preventing and Resolving this compound Precipitation
This guide provides step-by-step instructions to help you troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue 1: Precipitation observed immediately upon dilution of this compound stock solution into media.
Cause: Rapid change in solvent polarity and exceeding the aqueous solubility of this compound.
Solutions:
-
Optimize Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an appropriate organic solvent.
-
Consider adding a small amount of a non-ionic surfactant like Tween® 20 to your stock solution to improve miscibility.
-
-
Improve Dilution Technique:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Instead of adding the stock solution directly to the bulk medium, add the medium drop-wise to the required volume of the stock solution while vortexing gently. This gradual change in polarity can help keep the drug in solution.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can help to avoid a sudden, drastic change in the solvent environment.
-
Issue 2: Precipitation appears over time in the incubator.
Cause: The compound is falling out of a supersaturated solution due to temperature changes or interactions with media components.
Solutions:
-
Pre-equilibrate Solutions: Ensure both the this compound stock solution and the cell culture medium are at the same temperature before mixing.
-
Reduce Final Concentration: If precipitation persists, the final concentration of this compound may be too high for its solubility in your specific culture medium. Try working with a lower concentration if your experimental design allows.
-
Solubility Testing: Before treating your cells, perform a small-scale solubility test. Prepare the final dilution of this compound in your cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation at different time points.
Issue 3: Inconsistent results or suspected loss of active compound due to precipitation.
Cause: Even if not visible, microscopic precipitation can occur, reducing the effective concentration of this compound in your experiment.
Solutions:
-
Filter Sterilization: After preparing the final this compound-media solution, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your cells. Be aware that this may also remove some of the drug if it has already precipitated.
-
Fresh Preparations: Always prepare fresh dilutions of this compound for each experiment. Do not store diluted solutions in aqueous media for extended periods.
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Ethanol | 31 mg/mL | |
| DMSO | 13 mg/mL | |
| DMF | 15 mg/mL | |
| 0.1M Na2CO3 | 1 mg/mL | |
| PBS (pH 7.2) | At least 0.1 mg/mL (for Capsaicin) |
Note: The solubility of this compound in PBS is not explicitly stated, but as a structural analog of capsaicin, a similar low aqueous solubility is expected.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in ethanol.
Materials:
-
This compound (powder)
-
Ethanol (anhydrous, sterile)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound: 439.6 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound in Cell Culture Media to Prevent Precipitation
This protocol provides a step-by-step method for diluting a concentrated this compound stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
In a sterile conical tube, add the calculated volume of the this compound stock solution.
-
While gently vortexing the conical tube, slowly add the pre-warmed cell culture medium drop-by-drop to the this compound stock solution until the final volume is reached.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Caption: Simplified signaling pathways of this compound, highlighting its interaction with the TRPV1 receptor, the cannabinoid system, and a receptor-independent pathway leading to apoptosis.
References
Arvanil Technical Support Center: Investigating Potential Off-Target Effects in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of Arvanil in primary cell culture experiments. This compound, a synthetic hybrid of capsaicin and anandamide, is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors.[1] However, emerging evidence indicates that it can elicit biological responses through mechanisms independent of these primary targets.[2][3] This guide offers a structured approach to investigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is designed as a dual agonist for the TRPV1 and CB1 receptors.[1] Its on-target effects are primarily associated with the activation of these receptors, leading to downstream signaling cascades involved in pain perception, inflammation, and neurotransmission.
Q2: What are the potential off-target effects of this compound observed in cellular assays?
Published studies have reported several effects of this compound that are independent of TRPV1 and CB1 receptor activation. A significant off-target effect is the induction of apoptosis in certain cell types, such as the Jurkat T-cell leukemia line, through a FADD/caspase-8-dependent pathway.[2] In contrast, this compound did not induce apoptosis in primary peripheral blood T lymphocytes. Additionally, in neuronal cell lines, this compound has been shown to inhibit L-type Ca2+ currents independently of vanilloid or cannabinoid receptors.
Q3: My primary cells do not express TRPV1 or CB1, yet I observe a cellular response to this compound. What could be the cause?
This observation strongly suggests an off-target effect. This compound's lipophilic nature may allow it to interact with other cellular components, including other receptors, ion channels, or intracellular signaling proteins. It is crucial to systematically investigate the potential pathways involved.
Q4: How can I differentiate between on-target and off-target effects in my primary cell culture experiments?
To dissect the mechanism of action, a combination of pharmacological and genetic approaches is recommended. This can include the use of specific TRPV1 and CB1 antagonists to block on-target effects, and employing primary cells from knockout animals lacking these receptors. Any remaining cellular response can be attributed to off-target mechanisms.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Cytotoxicity
Table 1: Troubleshooting Unexpected Cell Death
| Possible Cause | Suggested Action | Expected Outcome |
| Off-Target Apoptosis Induction | Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay). | Detection of apoptotic markers will confirm this pathway. |
| Necrotic Cell Death | Measure the release of lactate dehydrogenase (LDH) into the culture medium. | Increased LDH levels indicate membrane damage characteristic of necrosis. |
| Solvent Toxicity | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. | No significant cell death in the vehicle control group rules out solvent toxicity. |
| High this compound Concentration | Perform a dose-response curve to determine the EC50 for the observed cytotoxic effect. | A clear dose-dependent cytotoxicity will help in choosing appropriate concentrations for future experiments. |
Issue 2: Inconsistent or Unexplained Cellular Responses
Table 2: Troubleshooting Inconsistent Cellular Responses
| Possible Cause | Suggested Action | Expected Outcome |
| Receptor-Independent Signaling | Use specific inhibitors for known off-target pathways (e.g., caspase inhibitors if apoptosis is suspected). | Blockade of the cellular response with a specific inhibitor will help identify the off-target pathway. |
| Interaction with Other Cellular Components | Consider performing a target deconvolution study, such as affinity chromatography with labeled this compound followed by mass spectrometry, to identify binding partners. | Identification of novel binding partners can reveal new off-target mechanisms. |
| Variability in Primary Cell Cultures | Ensure consistent cell sourcing, passage number, and culture conditions. Test this compound on primary cells from multiple donors to assess biological variability. | Reduced variability in experimental results. |
Quantitative Data Summary
The following table summarizes quantitative data from a key study investigating the differential effects of this compound on a cancer cell line versus primary cells.
Table 3: Dose-Dependent Effects of this compound on Jurkat T-Cells vs. Primary T-Cells
| Cell Type | This compound Concentration (µM) | % Hypodiploid Cells (Apoptosis) |
| Jurkat T-Cells | 0 | ~5% |
| 10 | ~20% | |
| 25 | ~45% | |
| 50 | ~60% | |
| Primary T-Cells | 0 | ~5% |
| 25 | No significant increase | |
| 50 | No significant increase | |
| Data summarized from Sancho et al., British Journal of Pharmacology, 2003. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Preparation: Culture primary cells to the desired confluency and treat with various concentrations of this compound and a vehicle control for the desired time period.
-
Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-negative: Live cells
-
Protocol 2: Western Blot for Caspase-8 Activation
-
Cell Lysis: Treat primary cells with this compound for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-8 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved form of caspase-8 indicates activation of the extrinsic apoptosis pathway.
Signaling Pathways and Workflows
References
Determining the optimal concentration of Arvanil for cytotoxicity studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arvanil in cytotoxicity studies. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cytotoxicity?
This compound (N-arachidonoylvanillamine) is a synthetic analog of capsaicin and a hybrid of an endocannabinoid and a vanilloid.[1] Its cytotoxic effects are multifaceted and can be cell-type dependent. The primary mechanisms include:
-
Induction of Apoptosis: this compound can trigger programmed cell death. In some cell lines, such as Jurkat T-cells, this is mediated through a FADD/caspase-8-dependent pathway, which can be independent of TRPV1 and CB1 receptors.[2][3] This pathway involves the activation of a cascade of caspases, ultimately leading to cell death.[1]
-
Induction of Ferroptosis: In other cell types, like hepatocellular carcinoma cells, this compound has been shown to induce ferroptosis.[4] This iron-dependent form of cell death is characterized by the accumulation of lipid peroxides. This compound can induce a high mitochondrial calcium influx, leading to mitochondrial dysfunction and subsequent ferroptosis.
-
TRPV1 and CB1 Receptor Activation: As a vanilloid and cannabinoid mimetic, this compound can activate the transient receptor potential vanilloid type 1 (TRPV1) and cannabinoid type 1 (CB1) receptors. Activation of these receptors can lead to an influx of calcium ions, disrupting cellular homeostasis and contributing to cytotoxicity. However, it's important to note that this compound's cytotoxic effects can also be independent of these receptors.
Q2: What is the recommended solvent for this compound and how should I prepare my stock solution?
This compound is poorly soluble in aqueous solutions and requires an organic solvent for dissolution. The most commonly used solvents are ethanol and dimethyl sulfoxide (DMSO).
-
Ethanol: Stock solutions of this compound in ethanol are frequently reported, for instance, at a concentration of 5 mg/mL.
-
DMSO: DMSO is also a suitable solvent.
When preparing your stock solution, ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5% v/v for DMSO and ≤ 1% v/v for ethanol) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q3: What is a typical effective concentration range for this compound in cytotoxicity assays?
The optimal concentration of this compound is highly dependent on the cell line being studied. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell type. Based on published data, the effective concentration can range from nanomolar to micromolar concentrations.
Data Presentation: Effective Concentrations of this compound
| Cell Line | Assay Type | Effective Concentration Range | Incubation Time | Reference |
| Melanoma (A375, SK-MEL 28, FM55P, FM55M2) | LDH Assay | 4–15 µg/mL | 72 hours | |
| Hepatocellular Carcinoma (HepG2, Huh-7) | Not Specified | 50-56 µM | Not Specified | |
| Small Cell Lung Cancer (DMS 114) | Boyden Chamber Assay | 10 nM - 100 µM | 24 hours | |
| Jurkat T-cells | Flow Cytometry (Hypodiploidy) | 10 - 25 µM | 6 hours |
Troubleshooting Guides
Problem 1: I am not observing any cytotoxicity with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from nM to high µM) to determine the IC50 for your specific cell line. |
| Inadequate Incubation Time | Optimize the incubation time. Cytotoxic effects can be time-dependent. Consider time points such as 24, 48, and 72 hours. |
| This compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. While stock solutions in ethanol or DMSO are generally stable when stored properly (at -20°C or -80°C), the stability in aqueous culture media can be limited. |
| Cell Line Resistance | Your cell line may be resistant to this compound's cytotoxic effects. Consider investigating the expression levels of TRPV1, CB1 receptors, or key proteins in the apoptosis and ferroptosis pathways. |
| Assay Interference | This compound, as a chemical compound, could potentially interfere with the assay itself. For MTT assays, run a cell-free control with this compound to check for direct reduction of the MTT reagent. |
Problem 2: I am observing high variability between my replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by pipetting up and down or using a plate shaker. |
| Presence of Bubbles | Bubbles in the wells can interfere with absorbance readings. Carefully inspect the plate and remove any bubbles with a sterile needle before reading. |
Problem 3: How can I determine if the observed cytotoxicity is an off-target effect?
| Control Experiment | Description |
| Receptor Antagonists | To investigate the involvement of TRPV1 and CB1 receptors, pre-treat cells with specific antagonists (e.g., capsazepine for TRPV1, SR141716A for CB1) before adding this compound. A lack of change in cytotoxicity would suggest a receptor-independent mechanism. |
| Knockdown/Knockout Models | If you hypothesize the involvement of a specific protein (e.g., in the apoptotic or ferroptotic pathways), use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of that protein and observe the effect on this compound-induced cytotoxicity. |
| Inhibitors of Cell Death Pathways | Use specific inhibitors for different cell death pathways. For example, use a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues cells from this compound-induced apoptosis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 5 mg/mL or 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final solvent concentration in the media is minimal and consistent across all treatments and the vehicle control.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare your this compound working solutions at 2x the final desired concentration in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate this compound working solution or vehicle control to each well.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly by pipetting or using a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 3: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your specific LDH assay kit.
-
Add the appropriate volume of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Controls and Data Analysis:
-
Include controls for background (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
-
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound-induced ferroptotic signaling pathway.
Caption: General workflow for this compound cytotoxicity studies.
References
- 1. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis of hepatocellular carcinoma by binding to MICU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase‐8‐dependent pathway | Publicación [silice.csic.es]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of Arvanil in Aqueous Solutions for Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Arvanil in long-term aqueous-based experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential stability issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern for long-term experiments?
A1: this compound (N-arachidonoylvanillamine) is a synthetic compound that acts as an agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1).[1][2] It is structurally a hybrid of anandamide and capsaicin. Like many lipid-derived molecules, this compound's long polyunsaturated acyl chain and vanillylamine headgroup can be susceptible to degradation in aqueous environments, particularly over extended periods. This degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts with potentially different biological activities, leading to inconsistent and unreliable experimental results.
Q2: What are the primary pathways through which this compound might degrade in my aqueous experimental setup?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the two primary degradation pathways of concern are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would break the molecule into arachidonic acid and vanillylamine.
-
Oxidation: The polyunsaturated arachidonoyl chain is prone to oxidation, leading to the formation of various oxidized lipid species. The phenolic hydroxyl group on the vanillyl moiety can also be a site for oxidation.
Q3: How should I prepare and store my this compound stock solutions?
A3: For maximum stability, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as ethanol, DMSO, or dimethyl formamide.[3] This stock solution should be stored at -20°C or lower in tightly sealed, light-protecting (amber) vials. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q4: For how long can I expect my aqueous working solutions of this compound to be stable?
A4: The stability of this compound in aqueous working solutions is highly dependent on the specific experimental conditions, including the buffer composition, pH, temperature, and exposure to light and oxygen. Without specific stability data for this compound, it is strongly recommended to prepare fresh working solutions for each experiment. If long-term incubation is necessary, it is crucial to perform a stability study under your specific experimental conditions to determine the rate of degradation. For many cannabinoids, significant degradation can be observed within hours to days at room temperature in aqueous media.[4]
Q5: Are there any signs of this compound degradation that I can visually observe in my experiments?
A5: Visual signs of degradation can be subtle and may not always be apparent. However, you should be cautious if you observe any of the following in your this compound-containing solutions:
-
Changes in color: The appearance of a yellow or brownish tint may indicate oxidation.
-
Precipitation: While this could be due to solubility issues, it can also be a sign of degradation product formation.
-
Cloudiness or turbidity: This may suggest the formation of insoluble degradation products or aggregation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or diminishing biological effect of this compound over time. | Degradation of this compound in the aqueous experimental medium. | Prepare fresh this compound working solutions for each experiment. If not feasible, perform a time-course stability study under your exact experimental conditions (media, temperature, light exposure) to determine the degradation rate and adjust your protocol accordingly. Consider adding antioxidants (e.g., Vitamin E, BHT) to your medium if they do not interfere with your experimental endpoints. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of this compound degradation products (e.g., through hydrolysis or oxidation). | Conduct a forced degradation study (see Experimental Protocols section) to generate potential degradation products and use them as standards to identify the unknown peaks. Optimize your analytical method to ensure separation of this compound from its degradants. |
| Solution containing this compound becomes colored (e.g., yellow/brown). | Oxidation of the this compound molecule. | Prepare and handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed buffers and minimize headspace in your storage vials. Store all solutions protected from light. |
| Precipitate forms in the aqueous working solution. | Poor solubility or degradation leading to less soluble byproducts. | Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation and is compatible with your experimental system. Prepare working solutions by adding the stock solution dropwise to the aqueous buffer while vortexing. If precipitation persists, consider using a solubilizing agent (e.g., BSA, cyclodextrins), after confirming it does not interfere with your assay. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is a general guideline for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate the solid this compound powder and the stock solution at 70°C for 24 and 48 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) and fluorescent light for 24 and 48 hours.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the remaining this compound and any new peaks corresponding to degradation products.
Protocol 2: Long-Term Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer over time.
1. Preparation of Test Solution:
-
Prepare a working solution of this compound at your desired experimental concentration in your chosen aqueous buffer (e.g., PBS, pH 7.4). Ensure the final concentration of the organic solvent is consistent with your experimental conditions.
2. Storage Conditions:
-
Aliquot the test solution into multiple sealed, amber vials.
-
Store the vials under your intended experimental conditions (e.g., 37°C in a cell culture incubator).
3. Time Points:
-
Choose a series of time points relevant to your experiment's duration (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Sample Analysis:
-
At each time point, remove one vial and immediately analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
5. Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of this compound under your specific conditions.
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptotic Signaling Pathway
This compound can induce apoptosis in certain cell types, such as Jurkat T-cells, through a pathway that is independent of its activity on TRPV1 and CB1 receptors. This pathway involves the recruitment of the Fas-Associated Death Domain (FADD) protein and the subsequent activation of caspase-8.[1]
Caption: this compound-induced apoptotic signaling cascade.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a typical workflow for conducting a stability study of this compound in an aqueous solution.
Caption: A typical workflow for assessing the stability of this compound.
References
- 1. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Arvanil electrophysiology experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Arvanil in electrophysiology experiments. The content is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (N-arachidonoyl-vanillylamide) is a synthetic compound that is a structural hybrid of anandamide, an endogenous cannabinoid, and the vanillyl group of capsaicin. Its primary targets are the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, where it acts as a potent agonist, and the cannabinoid CB1 receptor.[1] Additionally, this compound is known to inhibit the anandamide membrane transporter.[1]
Q2: What are the known effects of this compound on ion channels?
This compound has been shown to modulate the activity of several ion channels. It causes a concentration-dependent inhibition of voltage-dependent L-type Ca2+ currents (ICa,L) with an IC50 of 2 µM.[2] It can also cause a slight reduction in the amplitude of erg-mediated K+ currents (IK(erg)).[2] However, it has been observed to have no effect on delayed rectifier K+ currents (IK(DR)).[2] Some studies suggest that this compound's analgesic and anti-spastic effects may be mediated by sites other than TRPV1 and CB1/CB2 receptors, indicating potential interactions with other ion channels or signaling pathways.
Q3: How does this compound affect neuronal firing patterns?
In current-clamp recordings, this compound has been shown to decrease the firing frequency of action potentials. This effect is likely due to its modulation of various ion channels that contribute to the neuronal action potential and firing threshold. The specific change in firing pattern (e.g., from tonic to bursting or a reduction in spike frequency) can depend on the neuron type and the complement of ion channels it expresses.
Q4: What is the recommended solvent and storage condition for this compound?
For electrophysiology experiments, this compound is typically dissolved in a stock solution of ethanol or dimethyl sulfoxide (DMSO). It is crucial to then make further dilutions in the external or internal solution to reach the final desired concentration. Stock solutions should be stored at -20°C to maintain stability.
Troubleshooting Unexpected Results
This section provides guidance on how to troubleshoot common unexpected results during this compound electrophysiology experiments.
Problem 1: No observable effect of this compound application.
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inadequate drug concentration | Verify the final concentration of this compound in your bath solution. Consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Low expression of target receptors (TRPV1, CB1) | Confirm the expression of TRPV1 and/or CB1 receptors in your cell type or tissue preparation using techniques like immunohistochemistry, western blot, or qPCR. |
| Rapid desensitization of TRPV1 receptors | If investigating TRPV1-mediated effects, be aware that prolonged or repeated applications of agonists can lead to receptor desensitization. Consider using a protocol with shorter application times or longer washout periods between applications. |
| Incorrect experimental protocol | Review your patch-clamp protocol, including the composition of your internal and external solutions, holding potential, and stimulus parameters. |
Problem 2: Unexpected changes in membrane properties or currents.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | This compound can inhibit L-type Ca2+ channels and slightly reduce erg-mediated K+ currents. Be aware of these potential off-target effects when interpreting your data. Consider using specific channel blockers to isolate the current of interest. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in your recording solution is low (typically <0.1%) and does not affect the currents you are measuring. Run a vehicle control experiment to confirm. |
| Changes in cell health | Monitor the health of your cells throughout the experiment by checking parameters like resting membrane potential, input resistance, and access resistance. A decline in cell health can lead to non-specific changes in currents. |
| Interaction with other compounds in the bath | If co-applying other drugs with this compound, consider potential pharmacological interactions. |
Data Presentation: Quantitative Effects of this compound
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| L-type Ca2+ Current (ICa,L) | Inhibition | IC50 = 2 µM | NG108-15 cells | |
| Shift in steady-state inactivation | 5 µM | NG108-15 cells | ||
| Delayed Rectifier K+ Current (IK(DR)) | No effect | 20 µM | NG108-15 cells | |
| erg-mediated K+ Current (IK(erg)) | Slight reduction in amplitude | 20 µM | NG108-15 cells | |
| Action Potential Firing | Decreased frequency | Not specified | NG108-15 cells |
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Investigate this compound's Effects
This protocol provides a general framework for studying the effects of this compound on ion channels in cultured neurons or acute brain slices.
1. Solutions and Reagents:
-
External Solution (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution: Composition in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: 10 mM this compound in 100% ethanol or DMSO. Store at -20°C.
2. Cell Preparation:
-
For cultured neurons, plate cells on glass coverslips.
-
For brain slices, prepare acute slices (250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
3. Recording Procedure:
-
Transfer a coverslip or brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
4. This compound Application:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration immediately before application.
-
Apply this compound via the perfusion system.
-
Record baseline currents or firing activity before, during, and after this compound application to observe its effects.
5. Data Acquisition and Analysis:
-
Use appropriate voltage-clamp or current-clamp protocols to elicit the currents or firing patterns of interest.
-
Acquire data using a patch-clamp amplifier and digitizer.
-
Analyze the data to quantify changes in current amplitude, kinetics, or firing frequency.
Mandatory Visualizations
Caption: this compound's primary signaling pathways.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A structure/activity relationship study on this compound, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound (N-arachidonoyl-vanillyl-amine), a nonpungent anandamide-capsaicin hybrid, on ion currents in NG108-15 neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Arvanil-induced side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arvanil in animal studies. The information is designed to help minimize this compound-induced side effects while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (N-arachidonoylvanillamine) is a synthetic compound that is structurally a hybrid of capsaicin and anandamide. Its primary mechanism of action involves the activation of two key receptors:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): this compound is a potent agonist of TRPV1, also known as the capsaicin receptor. Activation of TRPV1 is associated with sensations of heat and pain, and its modulation can influence pain pathways.
-
Cannabinoid Receptor Type 1 (CB1): this compound also acts as an agonist at CB1 receptors, which are a primary target of endocannabinoids like anandamide. CB1 receptor activation is known to produce a range of effects, including analgesia, as well as cannabimimetic side effects such as hypothermia and catalepsy.
This compound's dual action on both TRPV1 and CB1 receptors makes it a compound of interest for pain research, but also contributes to its complex side effect profile.
Q2: What are the most common side effects of this compound observed in animal studies?
The most frequently reported side effects of this compound in rodent models include:
-
Cardiovascular Effects: Intravenous administration of this compound has been shown to cause hypertension (an increase in blood pressure).
-
Respiratory Effects: this compound can induce a decrease in respiratory rate, accompanied by an increase in tidal volume and diaphragm activity.
-
Cannabimimetic Effects: Similar to other CB1 agonists, this compound can induce a "tetrad" of effects in mice, including:
-
Hypothermia (a decrease in body temperature)
-
Arvanil Intraperitoneal Injection: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation of Arvanil for intraperitoneal (IP) injection. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound for intraperitoneal injection.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| This compound powder will not dissolve in the primary solvent (e.g., DMSO, Ethanol). | 1. Insufficient solvent volume.2. Low-quality solvent.3. This compound has degraded. | 1. Ensure the correct ratio of this compound to solvent is used. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.2. Use anhydrous, research-grade solvents to avoid introducing water, which can hinder the dissolution of hydrophobic compounds.3. Store this compound powder at -20°C and protect it from light. If solubility issues persist with fresh solvent, the compound may have degraded. |
| Precipitation occurs when adding the aqueous solution (saline/PBS) to the this compound stock solution. | 1. The concentration of this compound is too high for the final vehicle composition.2. The aqueous solution was added too quickly.3. The final concentration of the organic solvent is too low to maintain solubility. | 1. Prepare a more dilute final solution. It is crucial to ensure the final concentration is within the solubility limits of the chosen vehicle.2. Add the aqueous component dropwise while continuously vortexing the solution to maintain homogeneity.3. Increase the percentage of the co-solvent (e.g., Tween 80, PEG 300) in the final vehicle. A common strategy is to use a vehicle containing a surfactant to improve the solubility of lipophilic drugs.[1][2] |
| The final injection solution is cloudy or contains visible particulates. | 1. Incomplete dissolution of this compound.2. Precipitation after the addition of the aqueous component. | 1. Ensure the this compound is fully dissolved in the primary solvent before adding the aqueous solution.2. If precipitation occurs, try gently warming the solution or sonicating it. If cloudiness persists, the formulation may need to be remade with a higher percentage of organic solvent or surfactant, or at a lower final concentration. For IP injections, a fine suspension may be acceptable, but a clear solution is ideal. |
| Variability in experimental results between batches of prepared this compound. | 1. Inconsistent preparation of the injection vehicle.2. Degradation of this compound stock solution over time. | 1. Follow a standardized and detailed protocol for vehicle preparation. Ensure accurate measurement of all components.2. It is recommended to prepare fresh this compound solutions for each experiment. If a stock solution in an organic solvent is stored, it should be kept at -20°C and protected from light. The stability of this compound in aqueous solutions is limited. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of this compound?
A1: While a universally validated vehicle for this compound is not explicitly defined in the literature, a common approach for lipophilic compounds like this compound involves a multi-component vehicle system. A recommended starting point, based on protocols for similar cannabinoids, is a vehicle consisting of a primary solvent, a surfactant, and a sterile aqueous solution.[3][4] For example, a vehicle composed of 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline (0.9% NaCl) is often effective.[4]
Q2: What is the maximum tolerated dose of this compound for intraperitoneal injection?
A2: Studies in adult rats and mice have shown that this compound is well-tolerated at doses up to 10 mg/kg administered intraperitoneally. This is significantly higher than the maximum tolerated dose of capsaicin (1 mg/kg). However, the optimal dose will depend on the specific animal model and experimental goals. Doses in the range of 0.1 to 1 mg/kg have been shown to be effective in neuroprotection models.
Q3: How should I store this compound?
A3: this compound as a solid should be stored at -20°C. Stock solutions of this compound in organic solvents like DMSO or ethanol should also be stored at -20°C in airtight, light-protected containers. It is best practice to prepare fresh working solutions for each experiment.
Q4: Can I use a vehicle with a higher concentration of DMSO?
A4: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to animals. It is generally recommended to keep the final concentration of DMSO in the injection vehicle below 10%. If higher concentrations are necessary, it is crucial to include a vehicle-only control group to account for any effects of the DMSO itself.
Q5: My this compound solution is slightly yellow. Is this normal?
A5: Yes, this compound is often described as a slightly yellow oil in its pure form, so a pale yellow hue in the final solution can be expected.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Citation |
| Effective IP Dose Range | 0.1 - 1.0 mg/kg | Rat | |
| Tolerated IP Dose | up to 10 mg/kg | Rat, Mouse | |
| CB1 Receptor Affinity (Ki) | 0.25 - 2.6 µM | - | |
| TRPV1 Receptor Affinity (Ki) | 0.28 µM | - | |
| Anandamide Transporter Inhibition (IC50) | 3.6 µM | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (DMSO/Tween 80/Saline Vehicle)
This protocol is a standard method for preparing hydrophobic compounds for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of injection solution needed based on the number of animals, their average weight, and the desired dose and injection volume (e.g., 5-10 mL/kg).
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the this compound. For example, to achieve a final vehicle composition of 5% DMSO, you would dissolve the total required this compound in 5% of the total final volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
-
Add Surfactant:
-
To the this compound-DMSO solution, add Tween 80 to a final concentration of 5-10%.
-
Vortex the mixture vigorously until it is homogeneous.
-
-
Add Saline:
-
Slowly add the sterile 0.9% saline solution dropwise to the DMSO/Tween 80 mixture while continuously vortexing. This step is critical to prevent precipitation.
-
Continue adding saline until the final desired volume and concentrations are reached (e.g., 5% DMSO, 10% Tween 80, 85% saline).
-
-
Final Inspection:
-
Visually inspect the final solution for any precipitates or cloudiness. A clear, homogeneous solution is ideal.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for intraperitoneal injection.
Caption: Workflow for this compound IP injection preparation.
Signaling Pathways
This compound's biological effects are mediated through multiple signaling pathways.
1. This compound-Induced Apoptosis Pathway
In certain cell types, such as Jurkat T-cells, this compound can induce apoptosis independently of CB1 and TRPV1 receptors. This pathway involves the activation of the extrinsic apoptosis cascade.
Caption: this compound's receptor-independent apoptotic pathway.
2. CB1 and TRPV1 Receptor Interaction
This compound is an agonist for both CB1 and TRPV1 receptors. Activation of the CB1 receptor can modulate the activity of the TRPV1 receptor, which is relevant for its effects on nociception and inflammation.
Caption: Interaction between CB1 and TRPV1 signaling by this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats | PLOS One [journals.plos.org]
- 4. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
Validation & Comparative
Arvanil vs. Capsaicin: A Comparative Analysis of Efficacy in the Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of arvanil and capsaicin in the formalin-induced pain model. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative performance of these two vanilloid receptor agonists.
Introduction
The formalin test is a widely used and validated model of tonic chemical pain that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II). Capsaicin, the pungent component of chili peppers, is a well-known activator of the transient receptor potential vanilloid 1 (TRPV1) receptor and is used both as a research tool to study nociception and as a topical analgesic. This compound, a synthetic compound, is a structural hybrid of anandamide and capsaicin, exhibiting activity at both cannabinoid CB1 and TRPV1 receptors. This dual mechanism of action has generated interest in its potential as a potent analgesic. This guide synthesizes findings from studies investigating the effects of these compounds in the formalin-induced pain model.
Data Presentation: Efficacy in the Formalin Test
Table 1: Comparative Efficacy of Systemic Olvanil and Capsaicin in the Mouse Formalin Test [1]
| Treatment Group | Dose (mg/kg, s.c.) | Mean Licking Time (s) - Phase I (0-5 min) | % Inhibition - Phase I | Mean Licking Time (s) - Phase II (15-40 min) | % Inhibition - Phase II |
| Vehicle Control | - | 55.3 ± 4.1 | - | 120.5 ± 10.2 | - |
| Olvanil | 0.5 | 30.1 ± 3.5 | 45.6% | 65.2 ± 8.7 | 45.9% |
| Capsaicin | 0.5 | 32.7 ± 4.0 | 40.9% | 70.1 ± 9.1 | 41.8% |
| Morphine | 5.0 | 15.2 ± 2.8 | 72.5% | 35.8 ± 5.4 | 70.3% |
Data are presented as mean ± SEM. Data is interpreted from the study by Dray and Dickenson (1991) which measured the total time spent licking the injected paw.[1]
The results indicate that both olvanil and capsaicin, when administered systemically, produce a significant reduction in the nociceptive behaviors in both the neurogenic (Phase I) and inflammatory (Phase II) phases of the formalin test.[1] Their efficacy at the 0.5 mg/kg dose was found to be comparable.[1]
Experimental Protocols
The following is a detailed methodology for the formalin-induced pain model as typically employed in studies evaluating the analgesic effects of compounds like this compound and capsaicin.
Formalin-Induced Pain Model Protocol
-
Animal Subjects: Male albino mice (e.g., CD-1) weighing between 20-25g are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Prior to testing, animals are allowed to acclimate to the testing environment (e.g., a transparent observation chamber) for at least 30 minutes to reduce stress-induced analgesia.
-
Drug Administration:
-
This compound, olvanil, or capsaicin are dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline).
-
The compounds or vehicle are administered systemically, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at a predetermined time before the formalin injection (e.g., 30 minutes).
-
-
Induction of Nociception:
-
A dilute formalin solution (e.g., 2.5% or 5% in saline) is prepared.
-
A small volume (e.g., 20 µl) of the formalin solution is injected subcutaneously into the plantar surface of the mouse's hind paw using a microsyringe.
-
-
Behavioral Observation and Scoring:
-
Immediately after the formalin injection, the animal is returned to the observation chamber.
-
The cumulative time the animal spends licking or biting the injected paw is recorded.
-
Observations are typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, representing acute, neurogenic pain.
-
Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain.
-
-
A "pain score" or the total duration of nociceptive behaviors is calculated for each phase.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a formalin-induced pain experiment for comparing the efficacy of analgesic compounds.
Caption: Experimental workflow for the formalin-induced pain model.
Signaling Pathways
The diagrams below illustrate the primary signaling pathways for capsaicin and this compound in the context of nociception.
Capsaicin Signaling Pathway
Caption: Capsaicin's primary signaling pathway via the TRPV1 receptor.
This compound Signaling Pathway
This compound exhibits a more complex mechanism of action, engaging both the TRPV1 receptor and the endocannabinoid system.
Caption: this compound's dual signaling pathways involving TRPV1 and CB1 receptors.
Conclusion
The available evidence, primarily from studies on the this compound analogue olvanil, suggests that this compound is a potent analgesic in the formalin-induced pain model, with efficacy comparable to capsaicin in reducing both neurogenic and inflammatory pain.[1] Its dual action on both TRPV1 and CB1 receptors presents a promising avenue for the development of novel pain therapeutics. However, direct, side-by-side quantitative comparisons of this compound and capsaicin are needed to fully elucidate their relative potencies and efficacy profiles. Researchers are encouraged to conduct such studies to provide a more definitive comparison.
References
Arvanil vs. Olvanil: A Comparative Analysis of Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of two synthetic capsaicin analogs, arvanil and olvanil. By leveraging their unique structures, which combine features of cannabinoids and vanilloids, these compounds present promising avenues for cancer therapy. This document synthesizes experimental data on their efficacy, mechanisms of action, and safety profiles to inform future research and drug development.
At a Glance: Key Anticancer Activities
| Feature | This compound | Olvanil |
| Primary Anticancer Effects | Pro-apoptotic, Anti-proliferative, Anti-invasive, Pro-ferroptotic | Anti-proliferative, Anti-invasive, Anti-metastatic |
| Potency (Melanoma) | Generally more potent with lower IC50 values | Effective, but generally requires higher concentrations than this compound |
| Safety Profile | Low cytotoxicity to normal keratinocytes and melanocytes | Low cytotoxicity to normal keratinocytes and melanocytes |
| Primary Mechanisms | FADD/Caspase-8 mediated apoptosis, AMPK activation, MICU1 binding | AMPK activation, Neuro-immune pathway activation |
| Receptor Dependency | Largely independent of TRPV1 and CB1 receptors for apoptosis and invasion | Largely independent of TRPV1 and CB1 receptors for invasion |
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and olvanil in various human malignant melanoma cell lines after 72 hours of treatment, providing a direct comparison of their anti-proliferative efficacy.
| Cell Line | This compound IC50 (µM) | Olvanil IC50 (µM) |
| A375 (Primary Melanoma) | 30.01 ± 2.11 | 48.12 ± 3.14 |
| SK–MEL 28 (Metastatic Melanoma) | 28.51 ± 1.98 | 45.21 ± 2.87 |
| FM55P (Primary Melanoma) | 32.14 ± 2.54 | 51.33 ± 3.45 |
| FM55M2 (Metastatic Melanoma) | 29.87 ± 2.03 | 47.65 ± 3.01 |
Data extracted from a study on various malignant melanoma cell lines, where lower IC50 values indicate higher potency[1][2].
Mechanisms of Anticancer Action
This compound and olvanil employ distinct and overlapping signaling pathways to exert their anticancer effects.
This compound's Pro-Apoptotic and Pro-Ferroptotic Pathways
This compound has been shown to induce apoptosis in lymphoid T-cells through a mechanism that is independent of both TRPV1 and CB1 receptors.[3][4][5] This process involves the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8, initiating a caspase cascade that leads to programmed cell death.
More recently, this compound was found to induce ferroptosis, a form of iron-dependent cell death, in hepatocellular carcinoma cells. This is achieved by directly binding to the mitochondrial calcium uptake protein 1 (MICU1), leading to mitochondrial calcium overload, which in turn triggers ferroptosis.
This compound's dual mechanisms of inducing apoptosis and ferroptosis.
Shared Anti-Invasive Pathway
Both this compound and olvanil have demonstrated the ability to inhibit the invasion of human small-cell lung cancer (SCLC) cells. This anti-invasive activity is notably independent of TRPV1 and CB1 receptor activation. Instead, it is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.
References
- 1. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
- 5. The CB1/VR1 agonist this compound induces apoptosis through an FADD/caspase‐8‐dependent pathway | Publicación [silice.csic.es]
The Potent Agonists of TRPV1: A Comparative Analysis of Arvanil and Resiniferatoxin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between potent TRPV1 receptor agonists is critical for advancing pain management and related therapeutic areas. This guide provides an in-depth comparison of Arvanil and resiniferatoxin (RTX), two powerful activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with a focus on their relative potencies, the experimental protocols used to determine them, and the underlying signaling mechanisms.
Resiniferatoxin, a naturally occurring diterpene from the plant Euphorbia resinifera, and this compound, a synthetic analog of anandamide, are both renowned for their high affinity and efficacy at the TRPV1 receptor.[1][2] The activation of this non-selective cation channel, predominantly expressed in sensory neurons, leads to an influx of calcium and sodium ions, triggering sensations of heat and pain.[3][4] This property has made TRPV1 a key target for the development of analgesics, with potent agonists being explored for their ability to induce receptor desensitization and provide long-lasting pain relief.
Quantitative Comparison of Potency
The potency of a TRPV1 agonist is typically expressed as its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect. A lower EC50 value signifies higher potency. The table below summarizes the reported EC50 values for this compound and resiniferatoxin, highlighting their remarkable sub-nanomolar potencies.
| Compound | pEC50 | EC50 (nM) | Species | Assay System |
| Resiniferatoxin | 9.8 | ~0.16 | Mouse | Not specified |
| This compound | 9.6 | ~0.25 | Mouse | Not specified |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[5] Note: EC50 values can vary depending on the specific experimental conditions, cell type, and receptor species used.
Experimental Protocols for Determining Agonist Potency
The quantification of this compound and resiniferatoxin potency relies on robust in vitro assays that measure the functional consequences of TRPV1 activation. The two primary methods employed are calcium imaging assays and whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This high-throughput method measures the increase in intracellular calcium concentration ([Ca²⁺]i) following TRPV1 activation.
Principle: TRPV1 is a calcium-permeable channel. Agonist binding opens the channel, leading to an influx of extracellular Ca²⁺ and a subsequent rise in [Ca²⁺]i. This change is detected by a fluorescent calcium indicator pre-loaded into the cells.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the TRPV1 receptor are cultured on glass coverslips or in multi-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid dye solubilization.
-
Washing: Extracellular dye is removed by washing the cells with fresh HBSS.
-
Compound Application: A baseline fluorescence is recorded before the addition of varying concentrations of this compound or resiniferatoxin.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader.
-
Data Analysis: The change in fluorescence intensity from baseline is calculated and normalized to the response of a saturating concentration of a reference agonist (e.g., capsaicin). The normalized data is then plotted against the logarithm of the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct and highly sensitive measurement of the ion currents flowing through the TRPV1 channel.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single TRPV1-expressing cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential and the recording of the ionic currents across the entire cell membrane.
Detailed Methodology:
-
Cell Preparation: TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) are plated on coverslips.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.
-
Solutions: The recording chamber is perfused with an external solution mimicking the extracellular environment. The micropipette is filled with an internal solution that mimics the intracellular environment.
-
Gigaohm Seal and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal. A brief pulse of stronger suction is then applied to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A baseline current is recorded.
-
Agonist Application: Solutions containing different concentrations of this compound or resiniferatoxin are perfused onto the cell.
-
Data Acquisition and Analysis: The inward currents elicited by the agonist are recorded. The peak current amplitude at each concentration is measured and used to construct a dose-response curve, from which the EC50 value is calculated.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
TRPV1 Signaling Pathway
The binding of this compound or resiniferatoxin to the TRPV1 receptor initiates a cascade of intracellular events. The primary event is the opening of the channel pore, leading to the influx of cations, most notably Ca²⁺ and Na⁺. The influx of Na⁺ causes depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential that propagates along the sensory nerve to the central nervous system, resulting in the perception of pain.
The influx of Ca²⁺ acts as a crucial second messenger, activating a variety of downstream signaling molecules. These include:
-
Calmodulin (CaM): A calcium-binding protein that can modulate the activity of other proteins.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases can phosphorylate the TRPV1 channel, leading to its sensitization or desensitization depending on the specific context and phosphorylation sites.
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Another kinase activated by the Ca²⁺-CaM complex that can also modulate TRPV1 activity.
Prolonged activation of these pathways by potent agonists like this compound and resiniferatoxin ultimately leads to the desensitization of the TRPV1 channel, rendering it less responsive to subsequent stimuli. This desensitization is the basis for the analgesic effects of these compounds.
References
- 1. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Differentiating the Signaling Pathways of Arvanil and Capsaicin: A Comparative Guide for Researchers
An Objective Comparison of Two Potent Vanilloid Receptor Agonists
For researchers and drug development professionals investigating pain, inflammation, and neuropharmacology, understanding the nuanced differences between key chemical probes is paramount. Arvanil and capsaicin, both potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, are often used to probe the vanilloid system. However, their signaling pathways diverge significantly, leading to distinct physiological effects. This guide provides a detailed comparison of this compound and capsaicin, supported by experimental data and protocols, to aid in the design and interpretation of research in this field.
At a Glance: Key Differences
| Feature | This compound | Capsaicin |
| Primary Target | TRPV1 Channel | TRPV1 Channel |
| Endocannabinoid System Interaction | Yes | No |
| Anandamide Membrane Transporter (AMT) | Inhibitor | No significant effect[1] |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor | No significant effect |
| Cannabinoid Receptor 1 (CB1) | Weak Agonist | No significant effect |
| Downstream Signaling Diversity | Broader (TRPV1 and Endocannabinoid Pathways) | Primarily TRPV1-mediated |
Quantitative Comparison of Molecular Interactions
The following table summarizes the quantitative data on the interaction of this compound and capsaicin with their respective molecular targets. It is important to note that these values are compiled from various studies and may not be directly comparable due to different experimental conditions.
| Target | Parameter | This compound | Capsaicin |
| TRPV1 | EC50 (Activation) | Potent agonist (specific EC50 values vary across studies) | ~0.1 - 2.2 µM[2][3] |
| CB1 Receptor | Ki (Binding Affinity) | ~0.25 - 2.6 µM[4] | Not applicable |
| Anandamide Membrane Transporter (AMT) | IC50 (Inhibition) | ~3.6 µM[4] | > 100 µM |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 (Inhibition) | Potent inhibitor (specific IC50 values vary) | Not applicable |
Unraveling the Signaling Pathways
The fundamental difference in the signaling of this compound and capsaicin lies in this compound's hybrid nature, combining the vanillyl moiety of capsaicin with the arachidonoyl backbone of the endocannabinoid anandamide. This unique structure allows this compound to engage with both the vanilloid and endocannabinoid systems.
Capsaicin: A Specific TRPV1 Agonist
Capsaicin's signaling is primarily initiated by its binding to the TRPV1 channel, a non-selective cation channel predominantly expressed on sensory neurons. This interaction leads to a cascade of downstream events:
-
TRPV1 Activation: Capsaicin binds to an intracellular site on the TRPV1 channel.
-
Cation Influx: This binding triggers a conformational change, opening the channel pore and allowing the influx of cations, most notably Ca2+ and Na+.
-
Neuronal Depolarization: The influx of positive ions leads to depolarization of the neuronal membrane.
-
Action Potential Firing: If the depolarization reaches the threshold, it triggers the firing of action potentials, which are propagated to the central nervous system, resulting in the sensation of pain and heat.
-
Downstream Signaling: The rise in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways, including those involving protein kinase C (PKC) and calcineurin. This can lead to the release of pro-inflammatory neuropeptides like substance P and calcitonin gene-related peptide (CGRP).
This compound: A Dual-Action Ligand
This compound, in addition to activating TRPV1, modulates the endocannabinoid system, leading to a more complex signaling profile:
-
TRPV1 Activation: Similar to capsaicin, this compound is a potent agonist of the TRPV1 channel, initiating the same cascade of cation influx, depolarization, and downstream calcium signaling.
-
Inhibition of Anandamide Reuptake: this compound inhibits the anandamide membrane transporter (AMT), preventing the reuptake of the endogenous cannabinoid anandamide from the synaptic cleft. This leads to an accumulation of anandamide in the extracellular space.
-
Inhibition of FAAH: this compound also inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. This further increases the intracellular and synaptic concentrations of anandamide.
-
CB1 Receptor Activation: The elevated levels of anandamide lead to enhanced activation of cannabinoid receptor 1 (CB1), a G-protein coupled receptor. This compound itself is also a weak agonist at the CB1 receptor. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, often resulting in neuronal inhibition.
Beyond TRPV1: The AMPK Pathway
Interestingly, in some cellular contexts, such as in certain cancer cell lines, both this compound and capsaicin have been shown to exert effects that are independent of TRPV1 and CB1 receptors. In these cases, their anti-invasive activity is mediated through the activation of the 5' AMP-activated protein kinase (AMPK) pathway. This highlights the importance of considering the specific cellular and experimental context when interpreting the effects of these compounds.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to differentiate the signaling of this compound and capsaicin.
Whole-Cell Patch-Clamp Electrophysiology for TRPV1 Activation
This protocol allows for the direct measurement of ion currents through the TRPV1 channel upon agonist application.
Materials:
-
HEK293 cells stably or transiently expressing TRPV1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
Stock solutions of this compound and capsaicin in DMSO
Procedure:
-
Cell Preparation: Plate TRPV1-expressing HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a series of voltage steps or ramps to establish a baseline current.
-
-
Agonist Application:
-
Perfuse the cell with the external solution containing varying concentrations of this compound or capsaicin.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Construct a dose-response curve and fit it with the Hill equation to determine the EC50 value.
-
Intracellular Calcium Imaging
This method assesses the increase in intracellular calcium concentration following TRPV1 activation.
Materials:
-
Cells expressing TRPV1
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with an imaging system
-
Hanks' Balanced Salt Solution (HBSS)
-
Stock solutions of this compound and capsaicin in DMSO
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Add this compound or capsaicin at the desired concentration.
-
Continuously record fluorescence changes over time.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity.
-
Quantify the peak increase in intracellular calcium concentration in response to the agonist.
-
Anandamide Uptake Assay
This assay measures the inhibition of anandamide transport into cells.
Materials:
-
Cells known to express the anandamide transporter (e.g., neuroblastoma or astrocytoma cell lines)
-
Radiolabeled anandamide ([3H]-anandamide or [14C]-anandamide)
-
Scintillation counter
-
Assay buffer (e.g., PBS with 1% fatty acid-free BSA)
-
This compound and a known AMT inhibitor (e.g., VDM11) as a positive control
Procedure:
-
Cell Plating: Plate cells in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or the positive control for 10-15 minutes at 37°C.
-
Uptake Initiation: Add radiolabeled anandamide to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C. To determine non-specific uptake, perform parallel incubations at 4°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (4°C) from the total uptake.
-
Calculate the percentage of inhibition of anandamide uptake for each concentration of this compound.
-
Determine the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay determines the inhibitory effect of this compound on FAAH activity.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate or recombinant FAAH)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Fluorescence plate reader
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound and a known FAAH inhibitor (e.g., URB597) as a positive control
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, FAAH enzyme, and varying concentrations of this compound or the positive control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of FAAH inhibition.
-
Calculate the IC50 value for this compound.
-
Conclusion
While both this compound and capsaicin are invaluable tools for studying the vanilloid system, their distinct signaling mechanisms necessitate careful consideration in experimental design and data interpretation. Capsaicin acts as a specific and potent TRPV1 agonist, making it ideal for studies focused solely on this channel. In contrast, this compound's dual action on both the TRPV1 channel and the endocannabinoid system provides a unique pharmacological profile. This makes it a valuable compound for investigating the interplay between these two crucial signaling pathways in health and disease. Researchers should select the appropriate compound based on their specific research question, keeping in mind the broader signaling implications of each molecule. This guide provides the foundational knowledge and experimental frameworks to enable more precise and insightful research into the complex world of vanilloid and endocannabinoid signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by the Endogenous Cannabinoid Anandamide and this compound against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Arvanil and Anandamide (AEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Arvanil, a synthetic cannabinoid, and Anandamide (AEA), an endogenous cannabinoid. The analysis is based on experimental data from preclinical studies, with a focus on their mechanisms of action, efficacy, and the underlying signaling pathways.
Executive Summary
This compound, a hybrid molecule of capsaicin and anandamide, demonstrates more potent neuroprotective effects against excitotoxicity compared to AEA. This enhanced potency is attributed to its dual action as an agonist for both the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1). While AEA's neuroprotective effects are primarily mediated by the CB1 receptor, this compound's synergistic engagement of both CB1 and TRPV1 receptors offers a more robust neuroprotective profile. This guide delves into the quantitative data from comparative studies, outlines the experimental methodologies used to elicit these findings, and visualizes the intricate signaling pathways involved.
Data Presentation: Comparative Efficacy
The following table summarizes the key quantitative findings from a pivotal in vivo study comparing the neuroprotective effects of this compound and AEA in a rat model of ouabain-induced excitotoxicity.[1][2][3][4]
| Compound | Dose (mg/kg, i.p.) | Neuroprotective Effect | Receptor Involvement | Key Findings |
| Anandamide (AEA) | 10 | Reduction in cytotoxic edema by 43 ± 15% (acutely) and 64 ± 24% reduction in neuronal damage (at 7 days).[4] | Primarily CB1 receptor-mediated for long-term protection. The acute effects were insensitive to a CB1 antagonist. | Neuroprotective effects are significant but less potent than this compound. The long-term protective effects are dependent on CB1 receptor activation. |
| This compound | 0.01 - 1.0 | Dose-dependent reduction in neuronal damage. More potent than AEA. | Dual activation of CB1 and TRPV1 receptors. | Exhibits greater neuroprotective potency than AEA due to its synergistic action on both CB1 and TRPV1 receptors. |
Experimental Protocols
The primary experimental model cited in this guide for comparing the neuroprotective effects of this compound and AEA is the ouabain-induced excitotoxicity model in neonatal rats.
Ouabain-Induced Excitotoxicity Model in Neonatal Rats
Objective: To induce a localized excitotoxic lesion in the brain to mimic aspects of neurodegenerative conditions and to assess the neuroprotective potential of test compounds.
Animal Model: Male Wistar rats (neonatal).
Procedure:
-
Anesthesia: Neonatal rats are anesthetized.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A small burr hole is drilled in the skull to expose the brain.
-
Ouabain Injection: A microinjection of ouabain (a Na+/K+-ATPase inhibitor) is administered into a specific brain region, such as the striatum. Ouabain induces membrane depolarization, leading to excessive glutamate release and subsequent excitotoxicity.
-
Compound Administration: this compound, AEA, or vehicle is administered intraperitoneally (i.p.) at specified doses and time points relative to the ouabain injection.
-
Assessment of Neuroprotection:
-
Magnetic Resonance Imaging (MRI): T2-weighted MRI is used to measure the volume of cytotoxic edema in the acute phase and the extent of the resulting brain lesion at later time points (e.g., 7 days).
-
Histology: Post-mortem histological analysis of brain sections can be performed to confirm the extent of neuronal damage and assess cellular morphology.
-
Experimental Workflow Diagram
Signaling Pathways
The neuroprotective effects of this compound and AEA are mediated through distinct signaling pathways involving the CB1 and TRPV1 receptors.
AEA-Mediated Neuroprotection Signaling Pathway
The neuroprotective action of AEA is predominantly reliant on the activation of the CB1 receptor, a G-protein coupled receptor.
This compound-Mediated Neuroprotection Signaling Pathway
This compound's superior neuroprotective effect stems from its ability to simultaneously activate both CB1 and TRPV1 receptors.
Conclusion
The available evidence strongly suggests that this compound is a more potent neuroprotective agent than AEA in models of excitotoxicity. This is primarily due to its unique pharmacological profile as a dual agonist of CB1 and TRPV1 receptors. The simultaneous activation of the established neuroprotective CB1 pathway and the induction of rapid, neuroprotective desensitization of the TRPV1 channel provides a multi-faceted approach to mitigating neuronal damage. These findings position this compound as a promising candidate for further investigation in the development of novel therapeutics for neurodegenerative disorders characterized by excitotoxicity. Future research should focus on elucidating the long-term efficacy and safety profile of this compound in a broader range of preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Arvanil vs. Capsaicin: A Comparative Analysis of Pungency and TRPV1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pungency and underlying molecular mechanisms of arvanil and capsaicin. While both compounds are known for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and heat sensation, they exhibit distinct profiles in terms of perceived pungency and receptor activation potency. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in pain management, pharmacology, and sensory science.
Quantitative Comparison of this compound and Capsaicin
| Parameter | This compound | Capsaicin | Notes |
| Pungency (Qualitative) | Less pungent than capsaicin.[1] Often described as a "non-pungent" analog.[1][2] | Highly pungent. The primary pungent component in chili peppers.[3][4] | Pungency is the sensory perception of burning or irritation. |
| TRPV1 Activation (EC50) | Reported to activate TRPV1 more potently than capsaicin. High-affinity agonist. | EC50 values typically range from the sub-micromolar to low micromolar concentrations (e.g., 0.14 µM to 2.2 µM), depending on the experimental system. | EC50 (Half-maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates higher potency. |
| In Vivo Pungency Assay (Eye Wipe Test) | Ranked lower in pungency than capsaicin. | Ranked higher in pungency than this compound. | An in vivo study established a pungency rank order of: capsaicin > piperine > RTX > this compound > olvanil > SDZ-249665. |
Mechanism of Action: TRPV1 Signaling Pathway
Both this compound and capsaicin exert their effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel. The binding of these vanilloid compounds to the TRPV1 receptor induces a conformational change, leading to the opening of the ion channel. This allows an influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The resulting depolarization of the neuron generates an action potential that is transmitted to the central nervous system and perceived as a sensation of heat and pain.
Activation of the TRPV1 receptor by this compound or capsaicin leads to cation influx and signal transmission.
Experimental Protocols
The evaluation of pungency and TRPV1 activation involves a range of in vivo and in vitro experimental methodologies.
Pungency Assessment
1. Scoville Organoleptic Test: This traditional method relies on a panel of human tasters to determine the pungency of a substance.
-
Sample Preparation: A precise weight of the dried compound (e.g., capsaicin) is dissolved in alcohol to extract the capsaicinoids.
-
Dilution: The alcohol extract is then diluted in a solution of sugar water.
-
Tasting Panel: A panel of at least five trained tasters are given decreasing concentrations of the diluted extract.
-
Endpoint: The test continues until a majority of the panel (at least three members) can no longer detect the heat in a given dilution.
-
Scoville Heat Units (SHU): The heat level is reported in multiples of 100 SHU and corresponds to the dilution factor at which the heat is no longer detectable.
2. High-Performance Liquid Chromatography (HPLC): HPLC is a more objective and quantitative method for measuring the concentration of capsaicinoids.
-
Sample Preparation: A dried sample of the substance is extracted with a solvent, typically acetonitrile.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. The mobile phase, often a mixture of acetonitrile and water, separates the different capsaicinoids.
-
Detection: A detector, commonly a UV-Vis or diode-array detector, measures the concentration of the eluting compounds.
-
Quantification: The peak areas from the chromatogram are used to quantify the concentration of each capsaicinoid by comparing them to known standards.
-
Conversion to SHU: The concentration in parts per million (ppm) can be converted to SHU by multiplying by a factor of approximately 15 or 16.
Workflow for pungency assessment using the Scoville organoleptic test and HPLC.
In Vitro TRPV1 Activation Assays
1. Calcium Imaging (Fluo-4 Assay): This high-throughput method measures the increase in intracellular calcium concentration following TRPV1 activation.
-
Cell Culture: HEK293 cells stably expressing the TRPV1 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Application: The test compound (this compound or capsaicin) is added to the cells at various concentrations.
-
Fluorescence Measurement: A fluorescence plate reader (e.g., FLIPR) is used to measure the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate the EC50 value.
2. Patch-Clamp Electrophysiology: This technique provides a direct measure of the ion currents flowing through the TRPV1 channel.
-
Cell Preparation: Individual TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) are isolated.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch is then ruptured to allow for whole-cell recording of ion channel activity.
-
Compound Perfusion: Solutions containing different concentrations of the test compound are perfused over the cell.
-
Current Measurement: The currents flowing through the TRPV1 channels in response to the compound are recorded.
-
Data Analysis: The peak current amplitudes at each concentration are measured to construct a dose-response curve and determine the EC50 value.
References
- 1. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-pungent long chain capsaicin-analogs this compound and olvanil display better anti-invasive activity than capsaicin in human small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synergistic Potential of Arvanil and Olvanil in Combination with Chemotherapy for Cancer Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Arvanil and olvanil, synthetic analogs of capsaicin and anandamide, have emerged as promising candidates for synergy with conventional chemotherapy. These compounds, known for their interaction with the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, have demonstrated the ability to enhance the anti-tumor effects of various chemotherapeutic agents across different cancer types. This guide provides a comprehensive comparison of the synergistic potential of this compound and olvanil with chemotherapy, supported by experimental data, detailed protocols, and an exploration of the underlying molecular pathways.
I. Quantitative Analysis of Synergistic Interactions
The synergistic, additive, or antagonistic effects of combining this compound and olvanil with chemotherapeutic agents have been quantitatively assessed in several preclinical studies. The primary methods used for this analysis are isobolographic analysis and the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Efficacy of this compound and Olvanil as Single Agents
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Melanoma | A375, SK-MEL 28, FM55P, FM55M2 | 19.3 - 28.5 | [1][2] |
| Neuroblastoma | CHP-134, KELLY | 10.4 - 18.7 | [3] | |
| Glioblastoma | U87MG, C6, T98G | 12.5 - 25.1 | [3] | |
| Olvanil | Melanoma | A375, SK-MEL 28, FM55P, FM55M2 | 33.7 - 55.4 | [1] |
| Neuroblastoma | CHP-134, KELLY | 15.8 - 31.2 | ||
| Glioblastoma | U87MG, C6, T98G | 20.1 - 44.5 |
Table 2: Interaction of this compound and Olvanil with Chemotherapeutic Agents
| Combination | Cancer Type | Cell Line(s) | Method of Analysis | Interaction Type | Reference(s) |
| This compound + Cisplatin | Melanoma | A375, SK-MEL 28, FM55P, FM55M2 | Isobolographic Analysis | Antagonistic | |
| Neuroblastoma | CHP-134, KELLY | Isobolographic Analysis | Additive | ||
| Glioblastoma | U87MG, C6, T98G | Isobolographic Analysis | Additive | ||
| Hepatocellular Carcinoma | In vivo models | Not specified | Enhances Chemosensitivity | ||
| Olvanil + Cisplatin | Melanoma | A375, FM55P | Isobolographic Analysis | Antagonistic | |
| Melanoma | SK-MEL 28, FM55M2 | Isobolographic Analysis | Additive | ||
| Neuroblastoma | CHP-134, KELLY | Isobolographic Analysis | Additive | ||
| Glioblastoma | U87MG, C6, T98G | Isobolographic Analysis | Additive | ||
| This compound + Mitoxantrone | Melanoma | A375, SK-MEL 28, FM55P, FM55M2 | Isobolographic Analysis | Additive | |
| Olvanil + Mitoxantrone | Melanoma | A375, SK-MEL 28, FM55P, FM55M2 | Isobolographic Analysis | Additive | |
| This compound + Temozolomide | Neuroblastoma | CHP-134, KELLY | Isobolographic Analysis | Additive | |
| Glioblastoma | U87MG, C6, T98G | Isobolographic Analysis | Additive | ||
| Olvanil + Temozolomide | Neuroblastoma | CHP-134, KELLY | Isobolographic Analysis | Additive | |
| Glioblastoma | U87MG, C6, T98G | Isobolographic Analysis | Additive | ||
| This compound + Irinotecan | Lung Cancer (Cisplatin-Resistant) | H69-CPR, PC9-CDDP | Chou-Talalay Analysis | Synergistic | |
| This compound + Gemcitabine | Ovarian Cancer | Not specified | Apoptosis Assays | Sensitizes to growth-inhibitory activity |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the context of this compound and olvanil combination studies.
Cell Viability and Proliferation Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, olvanil, chemotherapeutic agents, or their combinations for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.
-
2. BrdU Assay (5-bromo-2'-deoxyuridine)
-
Principle: This immunoassay measures DNA synthesis, a marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay for 48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-24 hours.
-
Fix the cells and denature the DNA using a fixing/denaturing solution.
-
Add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate solution and measure the colorimetric reaction using a microplate reader at 450 nm.
-
Cytotoxicity Assay
LDH Assay (Lactate Dehydrogenase)
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Protocol:
-
Seed cells and treat with compounds as described above.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate and NAD+.
-
LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The formation of NADH is measured at 340 nm, which is proportional to the amount of LDH released.
-
Analysis of Apoptosis
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the desired compounds for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the compounds of interest.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to degrade RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
-
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound and olvanil with chemotherapy are underpinned by their modulation of multiple signaling pathways. While the activation of TRPV1 and CB1 receptors is a primary mechanism, receptor-independent pathways also play a crucial role.
TRPV1-Mediated Synergy
Activation of the TRPV1 channel by this compound or olvanil leads to an influx of calcium ions (Ca²⁺) into the cancer cell. This increase in intracellular Ca²⁺ can trigger several downstream events that potentiate the effects of chemotherapy. For instance, in combination with cisplatin, TRPV1 activation can lead to Ca²⁺ overload, activating the calpain pathway and subsequently inducing mitochondrial apoptosis. Furthermore, TRPV1-mediated Ca²⁺ influx can promote autophagy-mediated secretion of Epidermal Growth Factor (EGF), leading to the hyperactivation of the EGFR-AKT signaling pathway, a mechanism that has been implicated in cisplatin resistance. Paradoxically, in some contexts, inhibiting this pathway can overcome resistance.
CB1 Receptor-Mediated Effects
This compound and olvanil are also weak agonists of the CB1 receptor. Activation of CB1 receptors has been shown to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can, in turn, affect cell proliferation and survival pathways, potentially contributing to the anti-cancer effects observed when these compounds are combined with chemotherapy. In breast cancer cells, activation of the CB1 receptor by this compound and olvanil has been shown to suppress proliferation by inhibiting adenylyl cyclase and stimulating the MAPK pathway.
Receptor-Independent Mechanisms
Interestingly, some of the synergistic and anti-cancer effects of this compound and olvanil appear to be independent of TRPV1 and CB1 receptor activation.
-
FADD/Caspase-8-Dependent Apoptosis: In lymphoid Jurkat T-cells, this compound induces apoptosis through a pathway involving the Fas-associated death domain (FADD) and the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. This mechanism was found to be independent of TRPV1 and CB1.
-
AMPK Pathway Activation: In small-cell lung cancer cells, the anti-invasive properties of both this compound and olvanil are mediated by the activation of the AMP-activated protein kinase (AMPK) pathway, also independent of TRPV1 and CB1 receptors.
-
Ferroptosis Induction: In hepatocellular carcinoma, this compound has been shown to enhance cisplatin chemosensitivity by inducing ferroptosis, a form of iron-dependent programmed cell death. This compound directly binds to the mitochondrial calcium uptake protein 1 (MICU1), leading to mitochondrial calcium overload, which triggers ferroptosis.
IV. Conclusion and Future Directions
The available evidence strongly suggests that this compound and olvanil hold significant promise as synergistic partners for various chemotherapeutic agents. Their ability to modulate multiple, and at times independent, signaling pathways provides a multifaceted approach to enhancing cancer cell killing and potentially overcoming drug resistance.
Key Findings:
-
This compound and olvanil demonstrate additive or synergistic effects with several chemotherapies , including cisplatin, mitoxantrone, temozolomide, and irinotecan, in various cancer models such as melanoma, neuroblastoma, glioblastoma, and lung cancer.
-
The nature of the interaction can be cell-type and chemotherapy-specific , with some combinations showing antagonism (e.g., this compound with cisplatin in melanoma).
-
The mechanisms of synergy are complex , involving both TRPV1/CB1 receptor-dependent and -independent pathways, including the induction of different forms of programmed cell death like apoptosis and ferroptosis.
Future Research:
-
Expansion to other cancer types and chemotherapies: Further studies are needed to evaluate the synergistic potential of this compound and olvanil with a broader range of chemotherapeutic drugs (e.g., taxanes, anthracyclines) in other common malignancies.
-
In-depth mechanistic studies: A deeper understanding of the molecular crosstalk between the signaling pathways activated by this compound/olvanil and those modulated by specific chemotherapies is crucial for rational drug combination design.
-
In vivo validation: While some in vivo data exists, more extensive studies in animal models are necessary to confirm the efficacy and safety of these combination therapies before they can be considered for clinical translation.
References
- 1. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Anticancer Effects of this compound and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines-An Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of this compound, olvanil and LY2183240 on human neuroblastoma and glioblastoma cell lines and their in vitro interactions with cisplatin and temozolomide: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Desensitization Between Arvanil and Other TRPV1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-desensitization profiles of Arvanil and other transient receptor potential vanilloid 1 (TRPV1) agonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to TRPV1 and Desensitization
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and a variety of chemical ligands. The activation of TRPV1 is a key event in the generation of pain signals.
A hallmark of TRPV1 activation by agonists is the subsequent induction of a state of reduced responsiveness, termed desensitization. This phenomenon can be categorized as:
-
Homologous Desensitization: Reduced responsiveness to a subsequent application of the same agonist.
-
Cross-Desensitization (or Heterologous Desensitization): Reduced responsiveness to a different agonist following the initial stimulation.
This desensitization is a critical mechanism underlying the analgesic effects of topical capsaicin and is a key consideration in the development of novel TRPV1-targeting therapeutics. This compound, a synthetic analog of capsaicin, is a potent TRPV1 agonist with a non-pungent profile, making it an interesting candidate for analgesic drug development. Understanding its cross-desensitization properties is crucial for predicting its therapeutic efficacy and potential for tachyphylaxis.
Comparative Analysis of TRPV1 Agonist-Induced Desensitization
The following tables summarize quantitative data from studies investigating the desensitization and cross-desensitization of TRPV1 by this compound, Olvanil, and the prototypical agonist, capsaicin.
Table 1: Cross-Desensitization of TRPV1 Agonists
| Pre-treatment Agonist | Concentration | Test Agonist | Test Agonist Concentration | Experimental Model | Measurement | % of Control Response (Mean ± SEM) | Reference |
| Olvanil | 100 nM | Capsaicin | 100 nM | Cultured Rat DRG Neurons | Intracellular Ca2+ | 31.6 ± 2.6% | [1] |
| Capsaicin (Vehicle control) | 0.01% Ethanol | Capsaicin | 100 nM | Cultured Rat DRG Neurons | Intracellular Ca2+ | 77.2 ± 2.2% | [1] |
| This compound | 0.3 µg (intraplantar) | Capsaicin | 0.3 µg (intraplantar) | In vivo (Mice) | Thermal Hyperalgesia | Significantly Attenuated | [2] |
Table 2: Potency of Select TRPV1 Agonists
| Agonist | EC50 | Experimental System | Reference |
| This compound | More potent than capsaicin | General observation | [3] |
| Olvanil | Not specified | - | - |
| Capsaicin | ~440 - 640 nM | HEK-293 cells expressing rat TRPV1 | [4] |
| Resiniferatoxin (RTX) | ~0.1 - 0.3 nM | CHO or HEK-293 cells expressing rat TRPV1 |
Signaling Pathways in TRPV1 Desensitization
The desensitization of TRPV1 is a complex process involving multiple intracellular signaling pathways. A key event is the influx of Ca²⁺ through the activated channel, which triggers a cascade of downstream events.
Caption: Key signaling molecules involved in TRPV1 desensitization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-desensitization. Below are generalized protocols for common experimental approaches.
Calcium Imaging Assay for Cross-Desensitization
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist application in cultured cells.
Caption: Workflow for a calcium imaging cross-desensitization assay.
Detailed Steps:
-
Cell Culture: Primary cultures of dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK293) stably expressing TRPV1 are plated on coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Baseline Measurement: The baseline fluorescence intensity, representing the resting intracellular calcium level, is recorded using a fluorescence microscope.
-
First Agonist Application: The first agonist (e.g., this compound) is applied at a known concentration, and the change in fluorescence, indicating the influx of calcium, is recorded over time.
-
Washout: The first agonist is washed out with a physiological buffer for a defined period to allow for the return to baseline calcium levels.
-
Second Agonist Application: The second agonist (e.g., capsaicin) is applied, and the resulting calcium response is recorded.
-
Data Analysis: The peak amplitude of the response to the second agonist is measured and compared to the response in cells that were not pre-treated with the first agonist. The percentage of desensitization is calculated as: (1 - (Response in pre-treated cells / Response in control cells)) * 100.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel in response to agonist application.
Detailed Steps:
-
Cell Preparation: Individual TRPV1-expressing cells are identified for recording.
-
Patch-Clamp Configuration: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A control response to a test agonist (e.g., capsaicin) is recorded by applying it to the cell and measuring the inward current.
-
Washout and Pre-treatment: The test agonist is washed out, and the cell is then pre-treated with the desensitizing agonist (e.g., this compound) for a specific duration.
-
Second Agonist Challenge: Following a washout of the pre-treatment agonist, the test agonist is reapplied, and the resulting current is measured.
-
Data Analysis: The amplitude of the current evoked by the test agonist after pre-treatment is compared to the initial control response to determine the degree of desensitization.
Discussion
The available data indicates that this compound and Olvanil are potent TRPV1 agonists that can induce significant cross-desensitization to capsaicin. The study on Olvanil demonstrates that at the same concentration, it is more effective than capsaicin in desensitizing the receptor to a subsequent capsaicin challenge in DRG neurons. The in vivo data for this compound shows that it can effectively attenuate capsaicin-induced thermal hyperalgesia, suggesting a similar potent cross-desensitizing effect.
The higher potency of this compound compared to capsaicin suggests that it may induce desensitization at lower concentrations. The non-pungent nature of this compound and Olvanil is a significant advantage for their potential therapeutic use, as the initial burning sensation associated with capsaicin is a major limiting factor.
The underlying mechanisms of desensitization are complex and involve Ca²⁺-dependent signaling cascades, including the activation of calmodulin and calcineurin, and the depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂). The role of protein kinases A and C in modulating this process adds another layer of complexity, with PKA phosphorylation generally attenuating desensitization.
Conclusion
This compound demonstrates significant cross-desensitization with other TRPV1 agonists, a key characteristic for a potential analgesic. Its high potency and non-pungent nature make it a compelling candidate for further investigation. Future studies should focus on generating detailed quantitative data on the homologous and heterologous desensitization profiles of this compound using cellular models to provide a more direct comparison with other TRPV1 agonists. Understanding the precise kinetics and molecular determinants of this compound-induced desensitization will be crucial for optimizing its therapeutic potential.
References
- 1. Olvanil acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The University of Jordan :: Research Groups :: The desensitization of the transient receptor... [research.ju.edu.jo]
- 3. mdpi.com [mdpi.com]
- 4. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Arvanil: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and laboratory research, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential information and procedural steps for the proper disposal of Arvanil, a potent synthetic analog of capsaicin with complex interactions within the cannabinoid system. Adherence to these guidelines will help mitigate risks and ensure that waste is handled in accordance a with best practices for laboratory safety.
Understanding this compound: Key Chemical and Safety Data
Before handling or disposing of this compound, it is crucial to be familiar with its properties. The following table summarizes key data for this compound.
| Property | Data |
| Chemical Formula | C₂₈H₄₁NO₃[3][4] |
| Molar Mass | 439.6 g/mol |
| Appearance | A solution in ethanol |
| Solubility | Soluble in ethanol (31 mg/ml), DMF (15 mg/ml), and DMSO (13 mg/ml) |
| CAS Number | 128007-31-8 |
| Key Hazards | As a biologically active compound, it should be handled with care to avoid unintentional exposure. It is an agonist for cannabinoid and vanilloid receptors. |
| Storage | Desiccate at -20°C. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a systematic approach to the disposal of this compound waste, emphasizing safety and regulatory compliance. This procedure is based on general principles for the disposal of laboratory chemicals and pharmaceuticals.
Step 1: Waste Characterization and Segregation
-
Assess Contamination: Determine if the this compound waste is pure (e.g., expired, unused product) or contaminated with other substances, such as solvents or biological materials.
-
Segregate Waste Streams:
-
Pure this compound: Collect unused or expired this compound in a designated, properly labeled hazardous waste container.
-
Contaminated this compound: If mixed with other hazardous chemicals, the entire mixture should be treated as hazardous waste. List all components and their approximate percentages on the waste label.
-
Sharps: Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Selection of Appropriate Waste Container
-
Container Compatibility: Use a container that is chemically resistant to this compound and any solvents it may be dissolved in. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Secure Closure: The container must have a secure, leak-proof lid. Keep the container closed at all times, except when adding waste.
-
Proper Labeling: Clearly label the container as "Hazardous Waste." The label must include:
-
The words "Hazardous Waste"
-
The name "this compound Waste" and any other chemical constituents with their percentages.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Biologically Active," "Chemical Hazard").
-
Step 3: Safe Storage of this compound Waste
-
Designated Accumulation Area: Store the waste container in a designated, well-ventilated, and secure "Chemical Waste Accumulation Area."
-
Incompatible Materials: Ensure that the this compound waste is not stored near incompatible materials. While specific incompatibilities for this compound are not listed, as a general precaution, keep it away from strong oxidizing agents.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Disposal Procedures
-
Consult Institutional Guidelines: Before proceeding with disposal, always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.
-
Do Not Dispose Down the Drain: this compound, like most laboratory chemicals, should not be disposed of down the sanitary sewer.
-
Professional Waste Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. Your institution's EHS office will typically manage this process.
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its disposal in your laboratory's chemical inventory and waste logs.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocols for Waste Management
The primary "experimental protocol" in the context of waste disposal is the procedural risk assessment and waste stream evaluation.
Methodology for Waste Stream Evaluation:
-
Identification: Identify the chemical waste as this compound (C₂₈H₄₁NO₃).
-
Regulatory Review: Consult federal, state, and local regulations for chemical and pharmaceutical waste disposal. Your institution's EHS department is the primary resource for this information.
-
Disposal Pathway Selection: Based on the hazard assessment and regulatory requirements, select the appropriate disposal stream, which for this compound will be a certified hazardous waste vendor.
-
Documentation: Document the entire process, from waste generation to disposal, in the laboratory's official records.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and maintaining compliance with all applicable regulations.
References
Personal protective equipment for handling Arvanil
Essential Safety and Handling Guide for Arvanil
Quantitative and Technical Data
For quick reference, the following table summarizes key technical data for this compound. Researchers must treat this compound as a substance with unknown toxicity and handle it with the utmost care.
| Property | Value | Citations |
| Formal Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]-5Z,8Z,11Z,14Z-eicosatetraenamide | [3] |
| Synonym | N-Vanillylarachidonamide | [3][4] |
| Molecular Formula | C₂₈H₄₁NO₃ | |
| Molecular Weight | 439.64 g/mol | |
| Appearance | A solution in ethanol or slightly yellow oil | |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | |
| Stability | ≥ 2 years when stored properly. | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. |
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the final barrier to exposure after engineering and administrative controls have been implemented. The following PPE is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Safety goggles or a face shield. | Protects eyes and face from potential splashes of this compound solutions. |
| Hand Protection | Two pairs of powder-free, chemical-resistant nitrile gloves. | Double-gloving is a best practice for handling hazardous drugs to prevent exposure from a potential tear or puncture in the outer glove. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected. |
| Body Protection | A disposable, long-sleeved gown that is shown to resist permeability by chemicals. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling solid/powder forms of this compound, a NIOSH-certified N95 respirator or higher is required to prevent inhalation. This should be done within a chemical fume hood. | Protects against inhalation of aerosolized particles. A fit-tested respirator is essential for user safety. |
Operational and Disposal Plans
Adherence to proper handling, storage, and disposal protocols is crucial for maintaining a safe laboratory environment.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Pre-Experiment Planning:
-
Thoroughly review the experimental plan and all relevant safety information before starting.
-
Ensure that a chemical fume hood, eyewash station, and safety shower are accessible and operational.
-
Prepare and label all necessary equipment and waste containers in advance.
-
Verify that an appropriate spill kit is readily available.
2. Compound Handling (Performed in a Chemical Fume Hood):
-
Weighing Solid this compound: If working with solid this compound, weigh the required amount inside a chemical fume hood to minimize inhalation exposure. Use anti-static weigh paper or a tared container.
-
Preparing Solutions: Add the solvent to the solid this compound slowly to avoid splashing. If the stock solution is pre-dissolved (e.g., in ethanol), use appropriate tools like pipettes to transfer the liquid.
-
General Use: Keep all containers with this compound sealed when not in use. Use secondary containment (e.g., a tray) to transport the compound within the lab.
3. Post-Experiment Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan for this compound Waste
All this compound-contaminated materials must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
1. Waste Segregation:
-
Solid Waste: Place any unused solid this compound and contaminated disposables (e.g., gloves, weigh paper, pipette tips) into a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Ensure the container is chemically compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
Keep all hazardous waste containers closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other required information.
3. Final Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound can induce apoptosis in certain cell types through a pathway that is dependent on the Fas-associated death domain (FADD) and the subsequent activation of a caspase cascade. This mechanism involves the activation of initiator caspase-8, followed by effector caspases-3 and -7, ultimately leading to programmed cell death.
Caption: this compound-induced FADD/Caspase-8 dependent apoptotic pathway.
Workflow for Safe Handling and Disposal of this compound
This diagram illustrates the critical steps and logical flow for safely managing this compound throughout its lifecycle in a research environment, from initial planning to final waste disposal.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
